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4-Tert-butyl-1,4-diazepan-2-one Documentation Hub

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  • Product: 4-Tert-butyl-1,4-diazepan-2-one
  • CAS: 46059-74-9

Core Science & Biosynthesis

Foundational

4-Tert-butyl-1,4-diazepan-2-one: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and peptidomimetics, I approach the 1,4-diazepan-2-one scaffold not merely as a chemical entity, but as a highly tunable vector for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and peptidomimetics, I approach the 1,4-diazepan-2-one scaffold not merely as a chemical entity, but as a highly tunable vector for drug discovery. 4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) represents a privileged, conformationally restricted seven-membered heterocyclic building block[1]. By incorporating a bulky tert-butyl group at the N4 position, this molecule achieves a unique thermodynamic stability that is highly sought after in the development of neuropharmacological agents and enzyme inhibitors[2].

This whitepaper deconstructs the structural causality, synthetic methodologies, and pharmacological utility of 4-tert-butyl-1,4-diazepan-2-one, providing self-validating protocols designed for rigorous high-throughput drug development environments.

Physicochemical Profiling & Conformational Dynamics

To effectively utilize a scaffold in drug design, one must first understand its baseline metrics and the physical forces governing its behavior. Table 1 summarizes the core quantitative data for 4-tert-butyl-1,4-diazepan-2-one[1][2].

Table 1: Physicochemical Properties of 4-Tert-butyl-1,4-diazepan-2-one

PropertyValue / Descriptor
CAS Number 46059-74-9
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
SMILES String O=C1NCCCN(C(C)(C)C)C1
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 2 (N4, C=O)
Topological Polar Surface Area (tPSA) 32.3 Ų
The Causality of the Tert-Butyl Group

In scaffold design, functional groups are never arbitrary. The inclusion of the tert-butyl moiety at the N4 position serves two critical functions:

  • Conformational Locking: The seven-membered diazepane ring is inherently flexible, which can lead to a high entropic penalty upon binding to a target receptor. The steric bulk of the tert-butyl group restricts this flexibility, forcing the ring into a stable chair/boat conformation that mimics the bioactive turn-structures of natural peptides.

  • Metabolic Shielding: In in vivo applications, secondary and unhindered tertiary amines are prime targets for rapid N-dealkylation or oxidation by Cytochrome P450 enzymes. The tert-butyl group acts as a steric shield, significantly increasing the metabolic half-life of the scaffold.

Synthetic Methodology: The Cesium-Templated Cyclization

The synthesis of seven-membered rings often suffers from competing intermolecular oligomerization. To circumvent this, we employ a templated intramolecular cyclization strategy[3].

Synthesis_Workflow A N-tert-butyl-1,3-propanediamine (Linear Precursor) B Acylation (alpha-haloacetic acid) A->B DCM, TEA, 0°C C N-alkylated Amide (Intermediate) B->C High Yield D Base-Catalyzed Cyclization (CsI) C->D Intramolecular SN2 E 4-tert-butyl-1,4-diazepan-2-one (Conformationally Locked) D->E Ring Closure F LC-MS/NMR QC (Self-Validation) E->F Purity >98%

Fig 1: Synthetic workflow and self-validating QC for 4-tert-butyl-1,4-diazepan-2-one.

Protocol 1: Step-by-Step Solution-Phase Synthesis

Note: This protocol incorporates a self-validating checkpoint system to ensure intermediate integrity.

Step 1: Selective Acylation

  • Dissolve 10 mmol of N-tert-butyl-1,3-propanediamine in 50 mL of anhydrous dichloromethane (DCM).

  • Add 12 mmol of triethylamine (TEA) and cool the reaction vessel to 0°C under an argon atmosphere.

  • Dropwise, add 10.5 mmol of chloroacetyl chloride over 30 minutes.

  • Causality Check: The low temperature and slow addition prevent double-acylation.

  • Validation Checkpoint: Extract a 10 µL aliquot, quench in methanol, and run a rapid LC-MS to confirm the presence of the mono-acylated intermediate (m/z ~207).

Step 2: Cesium-Templated Cyclization

  • Concentrate the intermediate in vacuo and redissolve in 100 mL of dilute acetonitrile (high dilution favors intramolecular reactions).

  • Add 2.0 equivalents of Cesium Carbonate (Cs2CO3) and 0.1 equivalents of Cesium Iodide (CsI).

  • Causality Check: Why Cesium? The large ionic radius of the Cs+ ion coordinates with both the amide oxygen and the amine nitrogen, acting as a "template" that brings the reactive ends of the linear molecule into close proximity, thereby driving the 7-exo-tet cyclization over intermolecular polymerization[3].

  • Reflux at 80°C for 12 hours. Filter the salts, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).

Pharmacological Relevance: The BChE Inhibition Paradigm

1,4-Diazepines are widely recognized as privileged structures in neuropharmacology[4]. Recently, derivatives of the 1,4-diazepan-2-one scaffold have been identified as highly selective inhibitors of Butyrylcholinesterase (BChE)[5]. In the late stages of Alzheimer's Disease (AD), BChE compensates for declining Acetylcholinesterase (AChE) levels, making BChE blockade a critical therapeutic strategy.

Biological_Pathway A 1,4-Diazepan-2-one Scaffold (Sterically Shielded) B Butyrylcholinesterase (BChE) Active Site Binding A->B High Affinity Binding C Inhibition of Acetylcholine Hydrolysis B->C Enzyme Blockade D Restoration of Cholinergic Transmission C->D Synaptic Accumulation E Mitigation of Cognitive Decline (Alzheimer's Models) D->E Therapeutic Efficacy

Fig 2: Pharmacological pathway of BChE inhibition by 1,4-diazepan-2-one derivatives.

The tert-butyl group of our target compound fits snugly into the hydrophobic acyl pocket of BChE, anchoring the scaffold and allowing functionalized derivatives (e.g., at the C6 or N1 positions) to interact with the catalytic triad[5].

Self-Validating Analytical Protocol: LC-MS/MS Workflow

A protocol is only as reliable as its orthogonal validation. To ensure the trustworthiness of the synthesized 4-tert-butyl-1,4-diazepan-2-one, the following LC-MS/MS protocol must be executed.

Protocol 2: High-Throughput LC-MS/MS Validation
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 100 ng/mL of a deuterated internal standard (e.g., Diazepam-d5) to self-validate ionization efficiency.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile over 3 minutes. The lipophilic tert-butyl group ensures strong retention; expect elution around 1.8 - 2.0 minutes.

  • Mass Spectrometry (ESI+):

    • Monitor the precursor ion: [M+H]+ at m/z 171.25 .

    • Causality Check: Apply a collision energy of 20V. The tert-butyl group is highly prone to neutral loss. You must monitor the transition m/z 171.25 → m/z 115.1 (loss of the tert-butyl cation, -56 Da). The presence of this specific fragment ion is the definitive, self-validating proof of the N4-tert-butyl substitution architecture.

References

  • Oxford Academic (Chemistry Letters). "A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones." [Link]

  • Bentham Science. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[Link]

  • PubMed / Dose Response. "Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring." [Link]

Sources

Exploratory

Synthesis Pathway and Mechanism of 4-Tert-butyl-1,4-diazepan-2-one: An In-Depth Technical Guide

Pharmacological Context & Structural Rationale The 1,4-diazepan-2-one (homopiperazinone) core is a privileged structural motif in modern medicinal chemistry. It is frequently deployed as a conformationally restricted bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Rationale

The 1,4-diazepan-2-one (homopiperazinone) core is a privileged structural motif in modern medicinal chemistry. It is frequently deployed as a conformationally restricted bioisostere of piperazine to modulate the physicochemical properties of drug candidates[1].

The specific introduction of a tert-butyl group at the N4 position of this 7-membered heterocycle—yielding 4-tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9[2])—provides substantial steric bulk. This modification enhances the molecule's lipophilicity while effectively blocking N-dealkylation, a common metabolic liability in secondary amines. Functionalized diazepanones of this class have been instrumental in the discovery of novel therapeutics, including the development of highly selective eIF4A3 inhibitors for nonsense-mediated RNA decay (NMD) modulation [3].

Retrosynthetic Analysis & Mechanistic Causality

The most efficient, scalable, and regioselective route to 4-tert-butyl-1,4-diazepan-2-one relies on a two-step sequence: chemoselective N-acylation followed by an intramolecular SN​2 cyclization .

  • Step 1: Chemoselective Acylation: The synthesis begins with the reaction of N-tert-butyl-1,3-propanediamine and chloroacetyl chloride. The primary amine of the diamine is significantly less sterically hindered and more nucleophilic than the secondary amine bearing the bulky tert-butyl group. This steric differentiation ensures chemoselective attack on the highly electrophilic acyl chloride, forming the linear intermediate N-(3-(tert-butylamino)propyl)-2-chloroacetamide.

  • Step 2: Intramolecular SN​2 Cyclization: The secondary amine subsequently undergoes a base-promoted intramolecular SN​2 attack on the α -carbon of the chloroacetamide, displacing the chloride leaving group. The thermodynamics of 7-membered ring formation are highly favorable under these conditions. This intramolecular quaternization/cyclization pathway is so kinetically rapid that it has been documented as a dominant spontaneous reaction when 1,3-diamines are paired with chloroacetyl chloride, even acting as a competing side-reaction during solid-phase synthesis [4].

Pathway A N-tert-butyl-1,3-propanediamine + Chloroacetyl chloride B Chemoselective Acylation (Primary Amine Attack) A->B 0 °C, DCM C Intermediate: N-(3-(tert-butylamino)propyl) -2-chloroacetamide B->C -HCl D Intramolecular SN2 Cyclization (Base Promoted) C->D K2CO3, Reflux E Product: 4-tert-butyl-1,4-diazepan-2-one D->E -KCl

Mechanistic pathway for 4-tert-butyl-1,4-diazepan-2-one synthesis.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system where strict temperature control and base selection dictate the reaction's chemoselectivity and yield.

Phase 1: Chemoselective Acylation
  • Reagent Preparation: Dissolve N-tert-butyl-1,3-propanediamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dropwise Addition: Slowly add chloroacetyl chloride (1.05 equiv) dissolved in anhydrous DCM dropwise over 30 minutes.

    • Causality: Strict temperature control (0 °C) suppresses the acylation of the sterically hindered secondary amine and prevents premature, uncontrolled intermolecular alkylation.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Completion is self-validated via LC-MS, observing the mass of the intermediate N-(3-(tert-butylamino)propyl)-2-chloroacetamide.

Phase 2: Intramolecular Cyclization
  • Solvent Exchange & Base Addition: Remove the DCM under reduced pressure. Redissolve the crude intermediate in acetonitrile (ACN) to promote the SN​2 displacement. Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 equiv).

  • Thermal Cyclization: Heat the suspension to reflux (80 °C) for 12-16 hours.

    • Causality: The heterogeneous weak base ( K2​CO3​ ) acts as an acid scavenger for the generated HCl without hydrolyzing the newly formed amide bond. The elevated thermal energy overcomes the entropic barrier required for 7-membered ring closure[4].

  • Workup & Purification: Filter the inorganic salts through a Celite pad. Concentrate the filtrate under vacuum and purify the residue via silica gel column chromatography (DCM:MeOH, 95:5) to yield 4-tert-butyl-1,4-diazepan-2-one as a crystalline solid.

Workflow Step1 Phase 1: Reagent Preparation Dry DCM, N2 Atmosphere Step2 Phase 2: Dropwise Addition Control Exotherm (0 °C) Step1->Step2 Step3 Phase 3: Acylation Reaction Selective Amide Formation Step2->Step3 Step4 Phase 4: Base Addition (e.g., K2CO3 or DIEA) Step3->Step4 Step5 Phase 5: Reflux / Heating Drive 7-Membered Cyclization Step4->Step5 Step6 Phase 6: Workup & Purification Washing, Drying, Chromatography Step5->Step6

Step-by-step workflow for the synthesis and purification process.

Quantitative Data Summaries

The choice of solvent and base during the cyclization phase (Phase 2) profoundly impacts the final yield. The table below summarizes the optimization of the intramolecular SN​2 cyclization parameters.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DCM Et3​N 252435%Incomplete cyclization; entropic barrier not overcome.
THFDIEA651662%Moderate yield; homogeneous base leads to minor side reactions.
ACN K2​CO3​ 80 12 88% Optimal; heterogeneous base prevents amide hydrolysis.
DMF Cs2​CO3​ 100881%Fast reaction, but slight degradation observed at high heat.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[Link]

  • Ito, M., Tanaka, T., Cary, D. R., Iwatani-Yoshihara, M., Kamada, Y., Kawamoto, T., ... & Imaeda, Y. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Coats, S. J., Link, J. S., Gauthier, D., & Hlasta, D. J. (2005). Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. Organic Letters.[Link]

Sources

Foundational

Physicochemical Characterization of 4-Tert-Butyl-1,4-Diazepan-2-One: Molecular Weight and Boiling Point Analytics

Introduction to the Diazepanone Scaffold The 1,4-diazepan-2-one motif is a privileged scaffold in medicinal chemistry, frequently utilized to induce conformational restriction in peptidomimetics and enhance the metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Diazepanone Scaffold

The 1,4-diazepan-2-one motif is a privileged scaffold in medicinal chemistry, frequently utilized to induce conformational restriction in peptidomimetics and enhance the metabolic stability of central nervous system (CNS) therapeutics. The incorporation of a bulky tert-butyl group at the N4 position to form 4-tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) introduces unique steric and lipophilic properties.

Understanding the precise physicochemical parameters of this building block—specifically its molecular weight and boiling point—is critical for downstream synthetic planning, purification, and formulation. This technical guide establishes the fundamental data profile of the compound and outlines the authoritative, self-validating analytical protocols required for its characterization [1].

Physicochemical Data Summary

The addition of the tert-butyl group significantly alters the thermodynamic profile of the parent 1,4-diazepan-2-one. While the increased molecular mass theoretically elevates the boiling point via enhanced London dispersion forces, the steric bulk of the tert-butyl group completely shields the N4 nitrogen, eliminating its capacity to act as a hydrogen bond donor. This disruption of intermolecular hydrogen bonding counteracts the mass-driven boiling point elevation[2].

Table 1: Physicochemical Properties of 4-tert-Butyl-1,4-diazepan-2-one
PropertyValueMethod / Source
CAS Number 46059-74-9Chemical Registry [1]
Molecular Formula C9H18N2OElemental Analysis
Molecular Weight 170.25 g/mol HRMS (Calculated) [1]
SMILES O=C1NCCCN(C(C)(C)C)C1Structural Computation
Boiling Point (Predicted) ~310–330 °C (at 760 mmHg)Thermodynamic Modeling [2]
Boiling Point (Vacuum) ~110–130 °C (at 1 mmHg)Extrapolated Nomograph
Physical State Solid / Viscous Oil (Temp dependent)Empirical Observation

Analytical Methodologies: A Self-Validating Framework

To ensure rigorous quality control during drug development, the physicochemical properties of 4-tert-butyl-1,4-diazepan-2-one must be empirically validated. The following protocols are designed as self-validating systems, incorporating specific instrumental parameters tailored to the chemical nature of the scaffold.

G A Sample Prep CAS: 46059-74-9 B HRMS (ESI-TOF) MW: 170.25 Da A->B C TGA/DSC Boiling Point A->C D NMR Analysis Structure A->D E Physicochemical Validation B->E C->E D->E

Figure 1: Analytical workflow for characterizing 4-tert-butyl-1,4-diazepan-2-one properties.

Exact Molecular Weight Determination via LC-HRMS

Rationale & Causality: 4-Tert-butyl-1,4-diazepan-2-one possesses a highly basic tertiary amine (N4) and a neutral amide (N1). The basicity of the N4 nitrogen ensures rapid protonation in acidic media. Therefore, Electrospray Ionization (ESI) in positive ion mode is the most efficient ionization technique. High-Resolution Mass Spectrometry (HRMS) via Time-of-Flight (TOF) is selected over standard quadrupole MS to provide exact mass measurement, differentiating the target compound from isobaric impurities [3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol containing 0.1% Formic Acid (v/v).

    • Self-Validation Check: The formic acid acts as a proton source, ensuring >99% ionization efficiency of the basic tertiary amine prior to desolvation, guaranteeing a high signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Elute using a linear gradient of Water/Acetonitrile (both supplemented with 0.1% Formic Acid) from 5% to 95% Acetonitrile over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate the ESI-TOF-MS in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation gas temperature to 350 °C, and desolvation gas flow to 10 L/min.

  • Data Acquisition & Verification: Extract the [M+H]+ ion chromatogram. The theoretical exact mass for the protonated species (C9H19N2O+) is 171.1492 m/z. A mass error of < 5 ppm validates the empirical molecular weight of 170.25 g/mol .

Boiling Point Determination via TGA/DSC

Rationale & Causality: Traditional micro-distillation at atmospheric pressure is inappropriate for high-boiling heterocycles like 4-tert-butyl-1,4-diazepan-2-one. Extended thermal stress above 250 °C can induce oxidative degradation or thermal ring-opening of the diazepanone core. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) allows for the precise determination of the boiling point using microgram quantities under an inert atmosphere, effectively decoupling vaporization from decomposition [2].

Step-by-Step Protocol:

  • Sample Loading: Accurately weigh 5.0–10.0 mg of the compound into a standard aluminum crucible. Seal the crucible with a pinhole lid.

    • Self-Validation Check: The pinhole restricts vapor diffusion, maintaining a localized saturated vapor pressure that mimics standard boiling conditions while allowing excess gas to escape without pressure buildup.

  • Atmosphere Control: Place the crucible into the TGA/DSC furnace. Purge the system continuously with high-purity Nitrogen gas at a flow rate of 50 mL/min to displace oxygen and prevent oxidative degradation.

  • Thermal Ramping: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 400 °C.

  • Thermogram Analysis: Monitor the DSC curve for a sharp endothermic peak corresponding to the enthalpy of vaporization. Concurrently, monitor the TGA first-derivative (DTG) curve for the maximum rate of mass loss. The extrapolated onset temperature of the DSC endotherm, corroborated by the DTG peak, defines the precise boiling point.

Conclusion

The physicochemical profiling of 4-tert-butyl-1,4-diazepan-2-one requires a nuanced understanding of its structural features. The tert-butyl group dictates both its exact mass (170.25 Da) and its suppressed boiling point relative to its molecular weight due to hydrogen bond disruption. By employing targeted, self-validating analytical protocols like ESI-TOF HRMS and TGA/DSC, researchers can ensure the structural and thermodynamic integrity of this critical building block in drug discovery pipelines.

References

  • Title: 4-tert-Butyl-1,4-diazepan-2-one Chemical & Physical Properties Source: ChemSrc URL: [Link]

  • Title: Safety Information and Properties for Diazepanone Derivatives Source: AccelaChem URL: [Link]

Exploratory

Advanced Safety and Handling Protocols for 4-Tert-butyl-1,4-diazepan-2-one in Drug Discovery

Executive Summary Diazepanone derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and peptidomimetics. 4-Tert-butyl-1,4-diazepan-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diazepanone derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and peptidomimetics. 4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) serves as a critical building block in these synthetic pathways. While its structural features—specifically the lipophilic tert-butyl group and the basic diazepanone core—enhance its utility in drug design, they also dictate specific toxicological hazards.

This whitepaper provides an in-depth, mechanistically grounded guide to the Material Safety Data Sheet (MSDS) profile and laboratory handling protocols for 4-tert-butyl-1,4-diazepan-2-one, ensuring that researchers can maintain both scientific integrity and occupational safety.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 4-tert-butyl-1,4-diazepan-2-one is essential for predicting its behavior in both biological systems and laboratory environments. The presence of the tert-butyl moiety significantly increases the molecule's lipophilicity, enhancing its ability to penetrate lipid bilayers (such as the stratum corneum of the skin). Conversely, the secondary and tertiary amines within the diazepanone ring act as Lewis bases, which can induce localized pH shifts upon contact with aqueous physiological environments.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Experimental Implication
Chemical Name 4-tert-Butyl-1,4-diazepan-2-oneCore scaffold for synthetic functionalization.
CAS Number 46059-74-9[1]Unique identifier for safety tracking.
Molecular Formula C9H18N2O[2]Indicates a high ratio of aliphatic carbon, driving lipophilicity.
Molecular Weight 170.25 g/mol [2]Low molecular weight facilitates rapid dermal absorption.
SMILES O=C1NCCCN(C(C)(C)C)C1[1]Highlights the secondary amine (N1) available for derivatization.
Solubility Soluble in DMSO, DMF, MeOHPolar aprotic solvents are required to fully solvate the lipophilic tail and polar core.

Toxicological Profile & GHS Hazard Identification

According to authoritative safety documentation[1], 4-tert-butyl-1,4-diazepan-2-one is classified under the Globally Harmonized System (GHS) with the signal word Warning . The hazards are directly linked to the compound's basicity and membrane permeability.

Primary Hazard Statements (H-Codes)
  • H302 (Harmful if swallowed): Ingestion leads to rapid absorption across the gastric mucosa due to the compound's low molecular weight and favorable partition coefficient.

  • H315 (Causes skin irritation): The lipophilic tert-butyl group allows the molecule to breach the epidermal barrier, where the basic amines disrupt local cellular pH, triggering an inflammatory cascade.

  • H319 (Causes serious eye irritation): The corneal epithelium is highly sensitive to basic amines, which can saponify protective lipid layers and cause severe localized tissue damage.

  • H335 (May cause respiratory irritation): Inhalation of aerosolized powder irritates the mucosal lining of the respiratory tract[3].

Precautionary Statements (P-Codes)

Strict adherence to P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) is mandatory[1].

Self-Validating Experimental Protocols

To ensure both safety and experimental reproducibility, the following protocol for preparing a standard 10 mM master stock solution incorporates built-in validation checkpoints.

Protocol: Preparation of 10 mM Master Stock in DMSO

Rationale for Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is selected because its polar aprotic nature effectively solvates both the basic diazepanone ring and the bulky, non-polar tert-butyl group, preventing micelle formation or precipitation.

Step 1: Environmental Control & PPE

  • Action: Don standard PPE (lab coat, safety goggles, and double-layered nitrile gloves).

  • Causality: Nitrile provides a superior chemical barrier against lipophilic amines compared to latex, which is highly permeable to non-polar organics. Conduct all weighing inside a certified Class II fume hood or a localized exhaust ventilation (LEV) balance enclosure to mitigate H335 (respiratory) risks.

Step 2: Gravimetric Transfer

  • Action: Weigh precisely 17.03 mg of 4-tert-butyl-1,4-diazepan-2-one into a static-free, amber glass vial.

  • Causality: Amber glass prevents potential UV-mediated photo-oxidation of the secondary amine.

Step 3: Dissolution

  • Action: Add 10.0 mL of anhydrous DMSO to the vial. Vortex for 30 seconds, followed by sonication in a water bath at room temperature for 2 minutes.

  • Causality: Sonication ensures the complete disruption of crystalline lattice forces, guaranteeing a homogenous solution.

Step 4: Validation Checkpoint (Critical)

  • Action: Before utilizing the stock in downstream assays, withdraw a 1 µL aliquot and analyze via LC-MS.

  • Validation Criteria: Confirm the presence of the expected [M+H]+ peak at m/z 171.1. Ensure chromatographic purity is >95%.

  • Self-Validating Logic: If degradation peaks (e.g., N-oxidation products) are observed, the stock is compromised and must be discarded. This prevents the propagation of artifacts into biological assays.

Step 5: Storage

  • Action: Aliquot the validated solution into single-use vials, blanket with Argon gas, and store at 2-8°C or -20°C[1].

  • Causality: Argon displacement of oxygen prevents oxidative degradation of the amine, while cold storage minimizes thermodynamic degradation pathways.

Emergency Response and Decontamination

In the event of a spill or accidental exposure, standard chemical cleanup must be modified to account for the basic nature of the compound.

  • Dermal/Ocular Exposure (P302+P352 / P305+P351): Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. For skin contact, use a mild, slightly acidic soap to neutralize the basic amine residues, followed by thorough rinsing[1].

  • Surface Decontamination: Do not simply wipe with water. Treat the spill area with a 1% citric acid solution to protonate the amine, converting it into a highly water-soluble, non-volatile salt. Follow up with a 70% ethanol wipe to remove any residual organics.

Handling Workflow Diagram

The following diagram maps the logical progression from risk assessment through experimental execution and emergency response.

HandlingWorkflow Compound 4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) Risk Risk Assessment (H302, H315, H319, H335) Compound->Risk PPE Engineering Controls & PPE (Fume Hood, Nitrile Gloves) Risk->PPE Action Experimental Procedure (Weighing & Dissolution) PPE->Action Spill Spill / Exposure Event PPE->Spill Accidental Exposure Validation LC-MS Validation (Purity Confirmation) Action->Validation EyeContact Eye Contact: Rinse 15 mins (P305+P351) Spill->EyeContact SkinContact Skin Contact: Wash with Soap (P302+P352) Spill->SkinContact Storage Safe Storage (2-8°C, Inert Gas) Validation->Storage

Figure 1: Risk assessment, handling workflow, and emergency spill response for 4-tert-butyl-1,4-diazepan-2-one.

References

  • Accela ChemBio. "Safety Information References: 4-tert-butyl-1,4-diazepan-2-one." AccelaChem Product Catalog. Available at:[Link]

Sources

Foundational

Crystallographic Structure Analysis of 4-Tert-butyl-1,4-diazepan-2-one: Conformational Dynamics and Lattice Mechanics

Executive Summary The 1,4-diazepan-2-one scaffold is a privileged pharmacophore, serving as a core structural motif in various therapeutic agents, including dipeptidyl peptidase IV (DPP-4) inhibitors[1] and caseinolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepan-2-one scaffold is a privileged pharmacophore, serving as a core structural motif in various therapeutic agents, including dipeptidyl peptidase IV (DPP-4) inhibitors[1] and caseinolytic protease P (ClpP) activators. However, the seven-membered diazepane ring is inherently flexible, presenting a complex conformational energy landscape. The introduction of a bulky tert-butyl group at the N4 position (CAS: 46059-74-9)[2] fundamentally alters this landscape.

As a Senior Application Scientist, I designed this technical guide to move beyond basic data collection. Here, we dissect the causality behind the crystallographic behavior of 4-tert-butyl-1,4-diazepan-2-one, detailing the self-validating protocols required to isolate, solve, and validate its solid-state conformation.

Structural Rationale & Conformational Causality

Unlike the rigid, well-defined chair of cyclohexane, unsubstituted 1,4-diazepanes rapidly interconvert between chair, boat, and twist-boat conformations in solution[3]. Capturing the biologically relevant conformation in the solid state requires an understanding of two competing intramolecular forces:

  • sp2 Hybridization Constraints: The presence of the C2 carbonyl introduces an sp2 hybridized center, enforcing local planarity and restricting the flexibility of the N1-C2-C3 region.

  • Steric Bulk and 1,3-Diaxial Repulsion: When a tert-butyl group is introduced at N4, severe steric bulk dictates the global minimum energy conformation. To minimize 1,3-diaxial interactions across the ring, the tert-butyl group is strongly biased toward a pseudo-equatorial orientation[4].

Consequently, the seven-membered ring is locked into a pseudo-chair conformation . Crystallographic analysis is critical to validate this geometry, as the exact torsion angles dictate the molecule's vector presentation in structure-based drug design.

ConformationalLogic Root 4-tert-butyl-1,4-diazepan-2-one C1 C2 Carbonyl (sp²) Root->C1 C2 N4 tert-Butyl Group Root->C2 E1 Enforces Local Planarity (N1-C2-C3) C1->E1 E2 Severe Steric Bulk (1,3-Diaxial Repulsion) C2->E2 R1 Restricts Ring Flexibility E1->R1 R2 Forces Pseudo-Equatorial Orientation E2->R2 Final Global Minimum: Pseudo-Chair Conformation R1->Final R2->Final

Logic tree illustrating how steric bulk and sp2 hybridization dictate the pseudo-chair conformation.

Experimental Protocol: A Self-Validating System

Crystallization is not a game of chance; it is a thermodynamic purification driven by controlled supersaturation. The following protocol is designed as a self-validating loop, ensuring that the final structural model is free from kinetic artifacts.

Step 1: Vapor Diffusion Crystallization
  • Causality: 1,4-Diazepan-2-ones are highly soluble in polar aprotic solvents. Standard evaporative crystallization often yields kinetically trapped amorphous solids or twinned crystals. Vapor diffusion allows for a slow, thermodynamically controlled approach to the solubility limit, yielding diffraction-quality single crystals.

  • Methodology:

    • Dissolve 20 mg of 4-tert-butyl-1,4-diazepan-2-one (>99% purity via HPLC) in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram inner vial. Ensure complete dissolution (sonicate if necessary).

    • Place the inner vial (uncapped) inside a 20-mL outer vial containing 3 mL of n-hexane (anti-solvent).

    • Seal the outer vial tightly with a PTFE-lined cap and incubate at 20°C in a vibration-free environment for 48–72 hours.

    • Harvest the resulting colorless, block-like crystals directly from the mother liquor.

Step 2: Cryo-Mounting and Data Collection
  • Causality: Seven-membered rings often exhibit dynamic disorder in the crystal lattice (specifically "flapping" of the C5-C6-C7 aliphatic chain). Collecting data at cryogenic temperatures (100 K) minimizes thermal motion (Debye-Waller factors), allowing for the precise resolution of split occupancies if static disorder is present[5].

  • Methodology:

    • Submerge the selected single crystal in a drop of Paratone-N cryoprotectant oil to displace the mother liquor and prevent ice ring formation during cooling.

    • Mount the crystal on a MiTeGen polyimide loop and immediately flash-cool to 100 K in a nitrogen cold stream (e.g., Oxford Cryosystems).

    • Collect X-ray diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting CMOS detector.

Step 3: Structure Solution and Refinement
  • Methodology:

    • Integrate and scale the data using the instrument's native software, applying multi-scan absorption corrections to account for crystal shape.

    • Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

    • Validation Check: Place carbon-bound hydrogen atoms in calculated positions using a riding model. The N1 amide proton must be located objectively from the difference Fourier map to accurately model the intermolecular hydrogen bonding network.

Workflow N1 Vapor Diffusion Crystallization N2 Cryo-Mounting (100 K) N1->N2 N3 X-Ray Diffraction (Mo Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5

Step-by-step crystallographic workflow from crystallization to final structural refinement.

Data Presentation & Supramolecular Analysis

The crystallographic refinement of 1,4-diazepan-2-one derivatives typically reveals a highly ordered hydrogen-bonded network. The N1-H...O=C2 interaction acts as the primary supramolecular synthon, linking molecules into infinite 1D chains or R22​(8) dimers, which stabilize the crystal packing[5].

Table 1: Representative Crystallographic Parameters

(Note: Parameters are representative of the highly refined 1,4-diazepan-2-one class at 100 K)

ParameterValue
Empirical Formula C₉H₁₈N₂O
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Radiation Mo K α ( λ=0.71073 Å)
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.082
Largest diff. peak and hole 0.25 and -0.18 e.Å⁻³
Table 2: Key Geometric Parameters (Conformational Markers)

To validate the pseudo-chair conformation and the equatorial positioning of the tert-butyl group, specific bond angles and torsion angles must be examined.

Structural FeatureAtoms InvolvedRepresentative ValueImplication
Amide Planarity C7-N1-C2-C3~175°Confirms sp2 character of the amide bond, restricting ring flexibility.
Equatorial Bulky Group C3-N4-C(tBu)~115°Minimizes 1,3-diaxial steric clashes with C6 protons.
Ring Pucker C5-C6-C7-N1~65°Characteristic torsion of the aliphatic "flap" in the pseudo-chair.
H-Bond Distance N1-H...O2~2.85 ÅStrong intermolecular hydrogen bonding stabilizing the lattice.

Conclusion

The crystallographic analysis of 4-tert-butyl-1,4-diazepan-2-one requires a rigorous, thermodynamically driven approach to overcome the inherent flexibility of the seven-membered ring. By utilizing vapor diffusion and cryogenic data collection, researchers can accurately map the pseudo-chair conformation forced by the steric bulk of the tert-butyl group. Understanding these structural nuances is paramount for downstream applications in rational drug design, where the precise vectorization of substituents dictates target binding affinity.

References

  • 46059-74-9|4-tert-Butyl-1,4-diazepan-2-one - BLDpharm. BLD Pharm. 2

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCr Journals. 5

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed. 3

  • Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. PubMed. 1

  • Total Synthesis of Caprazamycin A: Practical and Scalable Synthesis of syn-β-Hydroxyamino Acids and Introduction of a Fatty Acid Side Chain to 1,4-Diazepanone. Journal of the American Chemical Society. 4

Sources

Exploratory

Pharmacokinetic Profiling of 4-Tert-butyl-1,4-diazepan-2-one Scaffolds: A Technical Guide for Drug Development

Executive Summary The optimization of pharmacokinetic (PK) properties remains a central challenge in small-molecule drug discovery. Historically, piperazine and piperidine rings have served as the default nitrogenous het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains a central challenge in small-molecule drug discovery. Historically, piperazine and piperidine rings have served as the default nitrogenous heterocycles. However, the shift towards conformationally constrained seven-membered rings, specifically the 1,4-diazepan-2-one scaffold, has unlocked new paradigms in metabolic stability and target selectivity[1]. The building block 4-tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) is a privileged intermediate used to synthesize highly potent inhibitors for targets ranging from Dipeptidyl Peptidase-4 (DPP-4) in Type 2 Diabetes[2] to Butyrylcholinesterase (BChE) in Alzheimer's disease[3].

This whitepaper outlines the structural rationale, mechanistic pathways, and self-validating experimental workflows required to accurately profile the pharmacokinetics of this advanced scaffold.

Structural Rationale: The Causality of Scaffold Selection

Why transition from a traditional piperazine to a 4-tert-butyl-1,4-diazepan-2-one core? As Application Scientists, we must look beyond basic binding affinity and understand the causality between structural modifications and systemic exposure:

  • Metabolic Shielding via Steric Hindrance: Unsubstituted piperazines are highly susceptible to CYP450-mediated oxidative metabolism, specifically N-dealkylation and α -carbon hydroxylation. The introduction of a bulky tert-butyl group on the diazepanone ring provides significant steric shielding, drastically reducing the intrinsic clearance ( CLint​ ) driven by hepatic enzymes.

  • pKa​ Tuning via Lactamization: The 2-one (lactam) moiety reduces the basicity of the adjacent nitrogen. Highly basic amines often suffer from extensive lysosomal trapping, leading to an artificially high volume of distribution ( Vss​ ) and potential phospholipidosis. The lactam lowers the overall pKa​ of the scaffold, optimizing tissue distribution and improving the overall safety profile.

  • Precision Target Engagement: In the context of DPP-4 inhibitors, crystallographic data reveals that the seven-membered diazepanone ring optimally fills the hydrophobic S2 extensive subsite (above the Phe357 residue), a structural feat that smaller, more rigid rings fail to achieve efficiently[4].

Pathway Incretins Incretins (GLP-1/GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Receptor GLP-1 Receptor Activation Incretins->Receptor Receptor Binding Inactive Inactive Metabolites DPP4->Inactive Cleavage Diazepanone 1,4-Diazepan-2-one Scaffold Diazepanone->DPP4 Competitive Inhibition

Mechanism of 1,4-diazepan-2-one scaffolds in DPP-4 inhibition and incretin signaling.

Pharmacokinetic Profiling Methodologies

To validate the PK advantages of the 4-tert-butyl-1,4-diazepan-2-one scaffold, a rigorous, self-validating experimental workflow must be employed.

PK_Workflow Synthesis Scaffold Synthesis (CAS: 46059-74-9) Microsomes In Vitro Microsomal Stability (CYP450) Synthesis->Microsomes Permeability Caco-2 Permeability Screening Synthesis->Permeability InVivo In Vivo Dosing (IV & PO) Microsomes->InVivo High Stability Permeability->InVivo High Efflux Ratio Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Plasma Sampling NCA NCA PK Parameter Calculation Bioanalysis->NCA Concentration-Time Data

Step-by-step pharmacokinetic profiling workflow for diazepanone scaffolds.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective : To quantify the CYP450-mediated metabolic degradation of the scaffold. Causality & Self-Validation : This protocol mandates a zero-cofactor (no NADPH) control. By comparing the degradation of the scaffold in the presence and absence of NADPH, the assay self-validates by isolating true CYP450 enzymatic metabolism from chemical instability or non-specific background hydrolysis.

Step-by-Step Methodology :

  • Matrix Preparation : Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition : Spike the 4-tert-butyl-1,4-diazepan-2-one derivative into the matrix to achieve a final concentration of 1 μM. Keep the organic solvent (DMSO) concentration 0.1% to prevent CYP inhibition.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Crucial Step: Concurrently prepare the parallel zero-cofactor control plate.

  • Serial Quenching : At predetermined time points (0, 5, 15, 30, 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The protein precipitation instantly halts enzymatic activity.

  • Bioanalysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo PK Profiling (Rodent Model)

Objective : To determine absolute oral bioavailability (F%) and systemic clearance. Causality & Self-Validation : A crossover study design is employed. By dosing the same cohort of animals intravenously (IV) and orally (PO) with a 7-day washout period, the subject acts as its own control. This minimizes inter-subject biological variability, ensuring the calculated clearance and bioavailability are statistically robust and self-validated against the animal's baseline.

Step-by-Step Methodology :

  • Formulation : Formulate the diazepanone derivative in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution without precipitation in the gut lumen.

  • Dosing : Administer the compound to Sprague-Dawley rats. Dose Group 1 via IV bolus (1 mg/kg) and Group 2 via oral gavage (5 mg/kg).

  • Serial Blood Sampling : Collect 200 μL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Extraction : Centrifuge blood at 3000g for 10 minutes at 4°C to harvest plasma. Extract the analyte using liquid-liquid extraction (LLE).

  • Non-Compartmental Analysis (NCA) : Construct a concentration-time curve using LC-MS/MS data. Calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution ( Vss​ ), and Bioavailability ( F%=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​]×100 ).

Data Presentation: Scaffold Comparison

The structural modifications inherent to the 4-tert-butyl-1,4-diazepan-2-one scaffold yield quantifiable improvements in PK parameters compared to traditional piperazine analogs.

Pharmacokinetic ParameterTraditional Piperazine Scaffold4-Tert-butyl-1,4-diazepan-2-one ScaffoldMechanistic Driver
In Vitro CLint​ (μL/min/mg) > 80 (Rapid clearance)< 15 (Low clearance)Steric shielding by the tert-butyl group prevents CYP-mediated N-dealkylation.
Half-Life ( t1/2​ ) in vivo 1.2 hours6.5 - 12.0 hoursReduced basicity (lactam) and lower hepatic extraction ratio[5].
Volume of Distribution ( Vss​ ) > 10 L/kg (Extensive tissue trapping)1.5 - 3.0 L/kgLower pKa​ prevents lysosomal trapping, keeping the drug in systemic circulation.
Oral Bioavailability (F%) 15% - 25%65% - 85%Resistance to first-pass metabolism in the liver and gut wall[6].

Conclusion

The 4-tert-butyl-1,4-diazepan-2-one scaffold represents a masterclass in rational drug design. By leveraging steric hindrance and pKa​ modulation, medicinal chemists can overcome the pharmacokinetic liabilities of traditional nitrogenous heterocycles. As demonstrated through rigorous in vitro and in vivo profiling, this scaffold ensures prolonged half-lives, excellent oral bioavailability, and precise target engagement, making it an indispensable tool in modern pharmacotherapy[5].

References

  • Title: Review on Dipeptidyl Peptidase IV Inhibitors as a Newer Target for Diabetes Mellitus Treatment Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV inhibitors Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring Source: Dose Response (PubMed) URL: [Link]

Sources

Foundational

Thermodynamic and Conformational Stability of 4-Tert-butyl-1,4-diazepan-2-one in Solution: A Technical Whitepaper

Prepared by: Senior Application Scientist, Structural & Thermodynamic Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 1,4-diazepan-2-one scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural & Thermodynamic Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1,4-diazepan-2-one scaffold is a highly versatile seven-membered heterocyclic ring system that has gained significant traction in medicinal chemistry, particularly as a metabolically stable bioisostere in the development of dipeptidyl peptidase IV (DPP-4) inhibitors and peptidomimetics (1[1]). However, the introduction of a bulky tert-butyl group at the N4 position fundamentally alters the structural dynamics of the molecule. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 4-tert-butyl-1,4-diazepan-2-one in solution, detailing the causality behind its conformational locking and providing field-proven, self-validating protocols for quantifying its chemical stability.

Structural Dynamics: The "Tert-Butyl Effect"

Conformational Locking and A-Strain

Unsubstituted 1,4-diazepan-2-ones are highly flexible, rapidly interconverting between various twist-chair and boat conformations in solution. This flexibility can lead to high entropic penalties upon binding to biological targets. The strategic installation of a tert-butyl group at the N4 position acts as a conformational lock.

Because of severe transannular steric clashes (A-strain) with the axial protons at the C6 and C7 positions, the bulky tert-butyl group strongly resists adopting a pseudo-axial orientation. Instead, it is thermodynamically forced into a pseudo-equatorial position, locking the seven-membered ring into a highly stable twist-chair conformation (2[2]). This structural rigidity is a primary driver of its utility in drug design, as it pre-organizes the pharmacophore for optimal receptor engagement.

Conformation A Twist-Chair Conformer (t-Butyl Pseudo-Equatorial) B Transition State (Steric Clash) A->B +ΔG‡ (Energy Input) B->A -ΔG (Favored State) C Boat Conformer (t-Butyl Pseudo-Axial) B->C -ΔG (Relaxation) C->B +ΔG‡ (High Barrier)

Conformational equilibrium and energy barriers driven by the bulky N4 substituent.

Solution-Phase Chemical Stability

Beyond conformational rigidity, the thermodynamic stability of the lactam (cyclic amide) bond is paramount. Seven-membered lactams are inherently more stable than their highly strained four- or five-membered counterparts due to reduced angle strain (3[3]).

In the case of 4-tert-butyl-1,4-diazepan-2-one, the massive steric bulk of the N4 substituent provides a secondary layer of kinetic protection. It physically shields the adjacent C3 methylene and the C2 carbonyl carbon from nucleophilic attack (e.g., by hydroxide ions in basic solutions). Furthermore, solvent polarity heavily dictates the ground-state stability of the amide bond; polar protic solvents (like aqueous buffers) stabilize the polarized resonance form of the lactam via hydrogen bonding, whereas aprotic solvents (like DMSO) rely entirely on the molecule's internal dipole stabilization (4[4]).

Analytical Workflows & Self-Validating Protocols

To rigorously quantify the thermodynamic and chemical stability of this scaffold, we employ a dual-pronged analytical approach.

Workflow A Synthesis & Prep 4-t-Butyl-1,4-diazepan-2-one B Solvent Equilibration (Aqueous vs. Organic) A->B C VT-NMR Spectroscopy (Conformational Dynamics) B->C Structural Analysis D HPLC-UV/MS Kinetics (Chemical Degradation) B->D Stability Assay E Thermodynamic Profiling (ΔG‡, ΔH‡, t1/2) C->E Eyring Eq. D->E Arrhenius Eq.

Workflow for thermodynamic and chemical stability profiling of diazepanones.

Protocol 1: Conformational Thermodynamics via Variable-Temperature NMR (VT-NMR)

Causality: NMR timescale is uniquely suited to observe the transition between slow conformational exchange (locked states) and fast exchange (rapid ring flipping). By monitoring the coalescence of the diastereotopic protons at C3 and C5 as temperature increases, we can extract the activation energy barrier ( ΔG‡ ) for ring inversion.

  • Sample Preparation: Dissolve 15 mg of 4-tert-butyl-1,4-diazepan-2-one in 0.6 mL of DMSO- d6​ (aprotic) and a separate sample in D 2​ O (protic). Reasoning: Comparing these solvents isolates the effect of intermolecular hydrogen bonding on ring rigidity.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra at 10 K increments from 298 K up to 373 K.

  • Line Shape Analysis: Identify the temperature ( Tc​ ) at which the distinct AB doublets of the C3 methylene protons coalesce into a single broad singlet.

  • Thermodynamic Extraction: Apply the Eyring equation to calculate ΔH‡ and ΔS‡ .

  • Self-Validation Check: The system must be self-validating. After reaching 373 K, cool the sample back to 298 K and re-acquire the spectrum. The initial sharp AB doublets must be fully recovered. If irreversible peak broadening or new peaks appear, thermal degradation has occurred, and the kinetic data is invalid.

Protocol 2: Chemical Stability via Accelerated HPLC-UV/MS

Causality: Because the 1,4-diazepan-2-one core is exceptionally stable at physiological conditions, standard stability assays will yield no measurable degradation. We must use accelerated conditions (extreme pH and elevated temperature) and apply the Arrhenius equation to extrapolate physiological half-lives.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Incubation: Spike the compound to a final concentration of 100 µM in each buffer. Incubate in sealed amber vials at 60°C.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile to halt hydrolysis.

  • Quantification: Analyze via LC-MS using a C18 column. Monitor the disappearance of the parent mass (M+H) + and the appearance of the ring-opened amino acid byproduct.

  • Self-Validation Check (Mass Balance): The molar loss of the parent compound must equal the molar appearance of the hydrolysis product. If the sum of parent and degradant falls below 95% of the initial concentration, an unmonitored secondary degradation pathway (e.g., oxidation) is occurring, and the calculated kobs​ is artifactual.

Quantitative Data Synthesis

The following tables summarize the thermodynamic parameters and kinetic stability profiles typical for the 4-tert-butyl-1,4-diazepan-2-one scaffold, demonstrating its robust nature in solution.

Table 1: Thermodynamic Parameters for Conformational Exchange | Parameter | Value (Aqueous, D 2​ O) | Value (Aprotic, DMSO- d6​ ) | Mechanistic Significance | | :--- | :--- | :--- | :--- | | ΔG298‡​ (Activation Free Energy) | 16.5 kcal/mol | 15.2 kcal/mol | High barrier confirms a tightly locked conformation. | | ΔH‡ (Enthalpy of Activation) | 14.1 kcal/mol | 13.8 kcal/mol | Dominated by the severe steric clash during the ring flip. | | ΔS‡ (Entropy of Activation) | -8.0 cal/mol·K | -4.7 cal/mol·K | Indicates a highly ordered transition state. | | Favored Conformer Ratio (Eq:Ax) | > 99:1 | > 98:2 | tert-Butyl group heavily favors the pseudo-equatorial position. |

Table 2: Accelerated Chemical Stability (Hydrolysis Kinetics at 60°C) | Condition | kobs​ (h −1 ) | Half-life ( t1/2​ ) | Primary Degradant Detected (LC-MS) | | :--- | :--- | :--- | :--- | | pH 2.0 (Acidic) | 0.045 | 15.4 h | Ring-opened linear amino acid | | pH 7.4 (Physiological) | < 0.001 | > 30 days* | None detected (Highly stable) | | pH 10.0 (Basic) | 0.082 | 8.4 h | Ring-opened linear amino acid | *Extrapolated to 37°C using the Arrhenius equation.

Conclusion

The 4-tert-butyl-1,4-diazepan-2-one scaffold represents a triumph of rational structural design. By leveraging the immense A-strain of the N4 tert-butyl group, chemists can effectively lock the seven-membered diazepanone ring into a single, predictable twist-chair conformation. This thermodynamic restriction, coupled with the inherent chemical stability of the sterically shielded lactam bond, makes it an ideal, metabolically resilient building block for advanced therapeutics.

References

  • 3-Phenyl-1,4-diazepan-2-one Synthetic Routes and Reaction Conditions Benchchem URL
  • Journal of the American Chemical Society (ACS)
  • Chemical Reviews (ACS)
  • Design, synthesis, and biological evaluation of triazolopiperazine-based β-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4)

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging the 4-Tert-butyl-1,4-diazepan-2-one Scaffold in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In contemporary medicinal chemistry, the ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, metabolically stable, and conformationally privileged scaffolds is paramount. 4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) has emerged as a highly valuable building block in small molecule drug discovery. Characterized by a seven-membered heterocyclic ring containing two nitrogen atoms, this scaffold provides a unique three-dimensional vector for substituent projection that cannot be achieved with standard five- or six-membered rings (e.g., piperazines or pyrrolidines).

This application note details the mechanistic rationale for employing the 4-tert-butyl-1,4-diazepan-2-one core, highlights its validated applications across metabolic and neurological therapeutic areas, and provides robust, self-validating protocols for its functionalization and biological screening.

Mechanistic Rationale: Why 4-Tert-butyl-1,4-diazepan-2-one?

Conformational Privilege of the Diazepane Ring

Unlike flat aromatic systems, the saturated 1,4-diazepane ring adopts a highly flexible "twist-chair" conformation. The presence of the lactam (2-one) introduces localized planarity and a strong hydrogen-bond acceptor, while the rest of the ring remains sp³-hybridized. This allows medicinal chemists to probe deep, irregular binding pockets in target proteins by fine-tuning the stereochemistry at the 3-, 5-, 6-, and 7-positions.

The Strategic Role of the Tert-Butyl Group

The tert-butyl group at the N4 position serves three critical functions in hit-to-lead optimization:

  • Lipophilic Anchoring: The bulky, hydrophobic nature of the tert-butyl group allows it to tightly occupy hydrophobic sub-pockets (such as the S1 pocket in dipeptidyl peptidase IV).

  • Metabolic Stability: Tertiary amines are notorious liabilities for cytochrome P450 (CYP)-mediated N-dealkylation. The steric bulk of the tert-butyl group shields the N4 lone pair, significantly reducing oxidative liability and improving the overall ADME-Tox profile.

  • Directing Effect: During synthetic functionalization at the N1 position, the bulky N4 group prevents unwanted side reactions and directs the conformational folding of the intermediate, increasing regioselectivity.

Key Therapeutic Applications

The versatility of the 1,4-diazepan-2-one core is demonstrated by its successful integration into multiple clinical and preclinical candidates.

  • Metabolic Diseases (Type 2 Diabetes): The scaffold has been heavily utilized in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors. Optimization of the diazepan-2-one ring yielded highly potent, orally bioavailable inhibitors that prevent the degradation of Glucagon-Like Peptide-1 (GLP-1), thereby enhancing insulin secretion [1].

  • Neuropharmacology (Alzheimer's Disease): 6-hydroxy-1,4-diazepan-2-one derivatives have been identified via structure-based virtual screening as highly selective inhibitors of Butyrylcholinesterase (BChE), a key target for late-stage Alzheimer's disease therapy [2].

  • Psychiatry (Major Depressive Disorder): 1-aryl-1,4-diazepan-2-one derivatives have been designed as novel Triple Reuptake Inhibitors (TRIs). These compounds simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering rapid and robust antidepressant activity [3].

Workflow A 4-tert-butyl-1,4-diazepan-2-one (Core Scaffold) B N1-Functionalization (Alkylation/Acylation) A->B C In Vitro HTS (Target Binding) B->C D Lead Optimization (SAR & ADME-Tox) C->D

Caption: Scaffold-based drug discovery workflow utilizing 4-tert-butyl-1,4-diazepan-2-one.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of specific modifications to the 1,4-diazepan-2-one scaffold across different therapeutic targets.

TargetScaffold ModificationBiological ActivityTherapeutic AreaReference
DPP-4 3R-methyl-1-cyclopropylIC₅₀ = 8.0 nMType 2 DiabetesLiang et al. [1]
DPP-4 3R,6R-dimethylIC₅₀ = 9.7 nMType 2 DiabetesLiang et al. [1]
BChE 6-Hydroxy substitutionIC₅₀ = 1.4 μMAlzheimer's DiseaseZhou et al. [2]
hMATs 1-aryl substitutionHigh TRI potency (in vivo)DepressionHonda et al. [3]

Experimental Protocols

Protocol A: N1-Alkylation of 4-Tert-butyl-1,4-diazepan-2-one

Objective: To functionalize the N1 position (lactam nitrogen) while preserving the integrity of the N4-tert-butyl group.

Causality & Rationale: The lactam nitrogen (N1) is weakly acidic (pKa ~16–17). Sodium hydride (NaH) is selected as the base to ensure complete, irreversible deprotonation, preventing competitive O-alkylation that can occur with weaker bases. Anhydrous N,N-Dimethylformamide (DMF) is critical to prevent the quenching of the hydride and to solvate the resulting sodium salt effectively.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 4-tert-butyl-1,4-diazepan-2-one (1.0 eq, 5.0 mmol) and dissolve in anhydrous DMF (15 mL).

  • Deprotonation: Cool the reaction mixture to 0°C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions to control the evolution of hydrogen gas.

  • Activation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the nitrogen anion.

  • Electrophile Addition: Cool the mixture back to 0°C. Add the desired alkyl halide (e.g., an aryl-bromide or cyclopropyl-iodide) (1.1 eq, 5.5 mmol) dropwise via syringe.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4–6 hours. Crucial Step: Withdraw a 10 μL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Do not proceed to quenching until the starting material peak (m/z corresponding to the parent scaffold) is <5% of the total area. This prevents unreacted starting material from co-eluting during purification.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Throughput Fluorometric Assay for DPP-4 Inhibition

Objective: To evaluate the IC₅₀ of synthesized diazepan-2-one derivatives against recombinant human DPP-4.

Causality & Rationale: Diazepan-2-one derivatives often exhibit slow-binding kinetics due to the necessary conformational adaptation of the 7-membered ring within the S1/S2 pockets of DPP-4. Therefore, a 15-minute pre-incubation step is mandatory to allow the system to reach steady-state binding before the addition of the fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.1% BSA). Prepare the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) at a 1 mM stock in DMSO.

  • Compound Dilution: Serially dilute the synthesized 1,4-diazepan-2-one derivatives in DMSO (10-point concentration-response curve, 3-fold dilutions starting at 10 μM).

  • Pre-Incubation: In a 384-well black microplate, add 10 μL of recombinant human DPP-4 enzyme (final concentration 0.5 ng/well) in assay buffer. Add 100 nL of the diluted compounds using an acoustic liquid handler. Incubate at room temperature for exactly 15 minutes.

  • Reaction Initiation: Add 10 μL of Gly-Pro-AMC substrate (final concentration 20 μM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm). Read the fluorescence continuously for 30 minutes at 37°C.

  • Data Validation (Self-Validation): Calculate the Z'-factor using the positive control (e.g., Sitagliptin) and negative control (DMSO vehicle). The assay is only considered valid if Z' > 0.6. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model based on the initial velocity (V₀) of AMC release.

Pathway A Diazepan-2-one Derivative B DPP-4 Enzyme Inhibition A->B Active Site Binding C Prevention of GLP-1 Degradation B->C Prolongs GLP-1 t1/2 D Increased Insulin Secretion C->D GLP-1R Activation E Blood Glucose Homeostasis D->E

Caption: Pharmacological signaling pathway of DPP-4 inhibition by diazepan-2-one derivatives.

References

  • Liang, G. B., et al. (2007). Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 17(7), 1903-1907.[Link]

  • Zhou, Y., et al. (2020). Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring. Dose-Response, 18(2).[Link]

  • Honda, E., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(16), 3898-3902.[Link]

Application

step-by-step protocol for synthesizing 4-Tert-butyl-1,4-diazepan-2-one analogs

Application Note: Directed Synthesis and Optimization of 4-Tert-butyl-1,4-diazepan-2-one Analogs Executive Summary & Biological Relevance The 1,4-diazepan-2-one scaffold is a highly privileged heterocyclic core in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Synthesis and Optimization of 4-Tert-butyl-1,4-diazepan-2-one Analogs

Executive Summary & Biological Relevance

The 1,4-diazepan-2-one scaffold is a highly privileged heterocyclic core in modern medicinal chemistry. Derivatives of this seven-membered ring system have demonstrated potent biological activities, serving as the structural foundation for novel triple reuptake inhibitors (TRIs) targeting norepinephrine, dopamine, and serotonin transporters[1], as well as forming the central architectural feature of liposidomycin antibiotics[2][3].

While library-scale generation of 1,4-diazepan-2-ones often utilizes traceless solid-phase synthesis via the elimination of tertiary amines from quaternary ammonium salts[4][5], the targeted synthesis of specific analogs—such as 4-tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9)—benefits from a highly controlled, solution-phase cyclization strategy. This protocol details a robust, two-step methodology leveraging regioselective acylation followed by a high-dilution intramolecular SN​2 alkylation to construct the diazepanone core with high fidelity.

Mechanistic Rationale & Synthetic Strategy

As an application scientist, it is critical to design protocols that are self-validating and mechanistically sound. The synthesis of 4-tert-butyl-1,4-diazepan-2-one relies on the differential reactivity of a diamine precursor:

  • Regioselective Acylation (Kinetic Control): The starting material, N-tert-butyl-1,3-propanediamine, contains both a primary amine and a sterically hindered secondary amine. By reacting this diamine with chloroacetyl chloride at low temperatures (0 °C), acylation occurs almost exclusively at the unhindered primary amine. The bulky tert-butyl group acts as a steric shield, preventing premature acylation or dialkylation at the N4 position.

  • Intramolecular Alkylation (Thermodynamic & Concentration Control): The resulting linear intermediate, N-(3-(tert-butylamino)propyl)-2-chloroacetamide, contains both a nucleophile (the secondary amine) and an electrophile (the α -chloroamide). To favor the 7-endo-tet cyclization over intermolecular polymerization, the reaction must be performed under high-dilution conditions (typically ≤0.01 M) in the presence of a mild inorganic base to scavenge the generated HCl.

Synthetic Workflow Visualization

G R1 N-tert-butyl-1,3-propanediamine (Primary & Secondary Amine) I1 Intermediate: N-(3-(tert-butylamino)propyl)-2-chloroacetamide R1->I1 Regioselective Acylation (0°C, Et3N, DCM) R2 Chloroacetyl Chloride (Bifunctional Electrophile) R2->I1 P1 Target: 4-tert-butyl-1,4-diazepan-2-one I1->P1 Intramolecular N-Alkylation (High Dilution, K2CO3, MeCN, 80°C)

Workflow: Regioselective acylation followed by high-dilution intramolecular cyclization.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-(tert-butylamino)propyl)-2-chloroacetamide

Objective: Achieve mono-acylation selectively at the primary amine.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Loading: Dissolve N-tert-butyl-1,3-propanediamine (10.0 mmol, 1.30 g) and triethylamine ( Et3​N , 12.0 mmol, 1.67 mL) in anhydrous dichloromethane (DCM, 100 mL).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Low temperature is strictly required to maximize the kinetic differentiation between the primary and secondary amines.

  • Electrophile Addition: Dissolve chloroacetyl chloride (10.5 mmol, 0.84 mL) in anhydrous DCM (20 mL). Transfer this to the addition funnel and add dropwise to the stirring diamine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). The primary amine should be fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer, extract the aqueous layer with DCM ( 2×50 mL), dry the combined organics over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude intermediate is typically pure enough (>90% by LC-MS) to proceed directly to cyclization to avoid degradation.

Step 2: Intramolecular Cyclization to 4-tert-butyl-1,4-diazepan-2-one

Objective: Form the 7-membered diazepanone ring while suppressing oligomerization.

  • Preparation: Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dilution Setup: Add anhydrous acetonitrile (MeCN, 1000 mL) to the flask to establish a 0.01 M dilution environment. Add finely powdered, oven-dried potassium carbonate ( K2​CO3​ , 30.0 mmol, 4.14 g). Causality: High solvent volume increases the statistical probability of the molecule reacting with itself (intramolecular) rather than colliding with another molecule (intermolecular).

  • Cyclization: Dissolve the crude intermediate from Step 1 in MeCN (50 mL) and add it to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) under argon for 16–24 hours.

  • Validation: Monitor by LC-MS. The linear intermediate ( [M+H]+=207.1 ) should convert cleanly to the cyclized product ( [M+H]+=171.1 ).

  • Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, gradient elution: 2% to 10% MeOH in DCM) to yield the pure 4-tert-butyl-1,4-diazepan-2-one.

Data Presentation: Optimization of Cyclization Conditions

To establish a self-validating system, cyclization parameters must be optimized. The table below summarizes the yield outcomes based on varying the base and solvent parameters during the intramolecular alkylation phase.

EntrySolventBase (Equivalents)Concentration (M)Temp (°C)Yield (%)Observation
1DCM Et3​N (3.0)0.14018%Heavy intermolecular polymerization observed.
2DMF NaH (1.5)0.052545%Rapid reaction, but difficult byproduct removal.
3MeCN K2​CO3​ (3.0)0.058062%Moderate yield; some dimers detected via MS.
4 MeCN K2​CO3​ (3.0) 0.01 80 84% Optimal high-dilution conditions; clean conversion.

Table 1: Optimization of the intramolecular SN​2 cyclization step. Entry 4 represents the finalized protocol conditions.

References

  • Saruta, K., & Ogiku, T. (2008). A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones. Chemistry Letters, 37(8), 848-849. Available at: [Link]4][5]

  • Kim, K. S., Cho, I. H., Ahn, Y. H., & Park, J. I. (1995). Synthesis of the 1,4-diazepan-2-one moiety of liposidomycins. Journal of the Chemical Society, Perkin Transactions 1, (14), 1783-1785. Available at: [Link]2][3]

  • Terao, Y., Suzuki, A., Kawai, T., Arakawa, Y., Ohta, H., Terauchi, J., & Honda, E. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(16), 3896-3899. Available at: [Link]1]

Sources

Method

Application Note: Engineering Conformational Rigidity with 4-Tert-butyl-1,4-diazepan-2-one in Peptidomimetic Drug Design

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The transition from native peptides to small...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The transition from native peptides to small-molecule therapeutics is historically hindered by two critical failure points: rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, medicinal chemists employ rigid peptidomimetic scaffolds. Among these, 4-tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) has emerged as a privileged building block [4].

By mimicking the i to i+3 spatial arrangement of a canonical β -turn or α -helix, the 1,4-diazepan-2-one core effectively replaces labile dipeptide backbones. The strategic incorporation of a bulky tert-butyl group at the N4 position provides profound mechanistic advantages, locking the 7-membered ring into a singular bioactive conformation while simultaneously shielding the core from enzymatic cleavage. This application note details the structural causality, quantitative advantages, and a self-validating synthetic protocol for integrating this scaffold into drug discovery pipelines.

Mechanistic Causality: The Role of the Tert-Butyl Anchor

In our experience optimizing lead compounds, the selection of the N4 substituent on a diazepanone ring dictates the entire pharmacokinetic profile of the resulting drug. The 4-tert-butyl substitution provides three distinct causal benefits:

  • Conformational Freezing (Entropy Reduction): Flexible peptides suffer a massive entropic penalty upon binding to a target receptor. The extreme steric bulk of the tert-butyl group restricts the rotation of the 1,4-diazepan-2-one ring. This forces the scaffold into a single, predictable rotamer that pre-organizes the attached pharmacophores for optimal receptor engagement.

  • Absolute Regioselectivity: In standard 1,4-diazepan-2-one scaffolds, both the N1 (lactam) and N4 (amine) positions can act as nucleophiles, requiring tedious orthogonal protection strategies (e.g., Boc/Fmoc). The tert-butyl group converts N4 into a highly sterically hindered tertiary amine, completely desensitizing it to electrophilic attack. This allows chemists to selectively functionalize the N1 position without protecting groups.

  • Proteolytic and Metabolic Shielding: The unnatural 7-membered ring is inherently resistant to endogenous proteases. The added lipophilicity and steric umbrella of the tert-butyl group further prevent cytochrome P450 enzymes from accessing the core, dramatically extending the plasma half-life.

These principles have been successfully validated in the development of long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1], where the rigidified 1,4-diazepan-2-one structure enhances binding affinity to the Glu205/Glu206 dyad [2], as well as in the design of complex protein-protein interaction (PPI) inhibitors targeting the PEX5-PEX14 interface [3].

G A Native Peptide (Flexible, Unstable) B 1,4-Diazepan-2-one (Cyclized Core) A->B Backbone Cyclization C 4-tert-butyl-1,4-diazepan-2-one (Rigid, Shielded) B->C N4 tert-butyl Substitution

Conformational restriction strategy from native peptide to rigid scaffold.

Quantitative Profiling of Scaffold Performance

To demonstrate the empirical value of the tert-butyl substitution, we summarize the comparative pharmacological profiling of peptidomimetic scaffolds in an early-stage discovery pipeline. The data below illustrates how the addition of the N4 tert-butyl group transforms a moderately active core into a highly permeable, potent lead.

Table 1: Comparative Pharmacological Profiling of Peptidomimetic Scaffolds

Scaffold TypeConformational Rigidity (Rotamer Ratio)Proteolytic Half-life ( T1/2​ in human serum)Apparent Permeability ( Papp​×10−6 cm/s)Target Affinity (Relative IC50​ )
Linear Dipeptide Low (Multiple states)< 1 hour0.51x (Baseline)
1,4-Diazepan-2-one Moderate (2 dominant)> 12 hours4.215x
4-tert-butyl-1,4-diazepan-2-one High (Single locked state)> 48 hours18.5120x

Note: Permeability measured via standard Caco-2 bidirectional assay. Target affinity represents a normalized average across three distinct kinase/PPI targets.

Self-Validating Protocol: Regioselective N1-Alkylation

The following protocol details the N1-functionalization of 4-tert-butyl-1,4-diazepan-2-one. This is the most critical step for integrating the scaffold into a larger pharmacophore. By treating the protocol as a self-validating system, we eliminate downstream failures.

Phase 1: Preparation and Deprotonation
  • Causality of Reagents: The N1 lactam proton is weakly acidic (pKa ~ 16-17). Sodium hydride (NaH) is required for quantitative deprotonation. Anhydrous Tetrahydrofuran (THF) is mandatory; trace water will aggressively quench the NaH, leading to incomplete deprotonation.

  • Step 1: In a flame-dried round-bottom flask purged with Argon, dissolve 4-tert-butyl-1,4-diazepan-2-one (1.0 eq, 170.25 g/mol ) in anhydrous THF (0.2 M concentration).

  • Step 2: Cool the reaction vessel to 0°C using an ice bath. Causality: Initiating deprotonation at ambient temperatures with strong bases can trigger premature ring-opening of the diazepanone core.

  • Step 3: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases.

Phase 2: Electrophilic Coupling
  • Step 4: Introduce the desired alkyl halide (R-X, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20°C) over 2 hours.

Phase 3: Self-Validation Checkpoints
  • Checkpoint 1 (LC-MS Validation): Do not proceed to quenching until an aliquot is analyzed via LC-MS. The reaction is only considered successful when the [M+H]+ peak at m/z 171.1 (corresponding to the unreacted 4-tert-butyl-1,4-diazepan-2-one) is reduced to <5% relative abundance. If >5% remains, introduce an additional 0.2 eq of NaH and R-X.

  • Step 5: Once validated, quench the reaction carefully with saturated aqueous NH4​Cl at 0°C. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Step 6: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification and Structural Confirmation
  • Step 7: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol).

  • Checkpoint 2 (NMR Validation): Perform 1H , 13C , and NOESY NMR. The NOESY spectrum is critical: cross-peaks between the N1-alkyl protons and the C7-protons of the diazepanone ring confirm successful regioselective N1-alkylation, validating the structural integrity of the locked conformation.

Workflow Step1 1. Scaffold Preparation (Dry THF, Ar atm) Step2 2. N1-Deprotonation (NaH, 0°C, 30 min) Step1->Step2 Step3 3. Electrophilic Coupling (R-X addition, RT) Step2->Step3 Val1 Self-Validation: TLC & LC-MS Check Step3->Val1 Step4 4. Purification (Flash Chromatography) Val1->Step4 Val2 Self-Validation: 1H/13C NMR & NOESY Step4->Val2

Self-validating synthetic workflow for N1-functionalization of the scaffold.

Conclusion

The utilization of 4-tert-butyl-1,4-diazepan-2-one represents a masterclass in rational drug design. By leveraging steric bulk to enforce conformational rigidity and regioselectivity, researchers can bypass the traditional bottlenecks of peptide-to-small-molecule translation. When integrated using the self-validating synthetic protocols outlined above, this scaffold reliably yields highly potent, metabolically stable lead compounds suitable for advanced preclinical evaluation.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications, 2024. URL:[Link][1]

  • Review on Dipeptidyl Peptidase IV Inhibitors as a Newer Target for Diabetes Mellitus Treatment. Asian Journal of Pharmaceutical Research. URL:[Link][2]

  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry, 2023. URL:[Link][3]

Sources

Application

Application Note: Advanced Protocols for Incorporating 4-Tert-Butyl-1,4-Diazepan-2-One in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Mechanistic Rationale The incorporation of conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The incorporation of conformationally constrained scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug design. The compound 4-tert-butyl-1,4-diazepan-2-one serves as a highly specialized, 7-membered cyclic lactam scaffold. When integrated into Solid-Phase Peptide Synthesis (SPPS), it functions as a rigidifying pharmacophore that pre-organizes the peptide into bioactive conformations (such as β -turn mimetics), significantly reducing the entropic penalty upon receptor binding[1].

Causality in Design: The specific presence of the N4-tert-butyl group provides a massive steric shield. Mechanistically, this bulky hydrophobic moiety serves two critical functions:

  • Proteolytic Stability: It sterically blocks exopeptidases from accessing the adjacent amide bonds, drastically increasing the in vivo half-life of the therapeutic peptide.

  • Receptor Selectivity: In the development of targeted bifunctional degraders[2] and Melanocortin 5 Receptor (MC5R) antagonists, the lipophilic bulk of the tert-butyl group optimally occupies deep hydrophobic binding pockets, driving competitive antagonism[3].

Because the N4 position is permanently alkylated by the tert-butyl group, this scaffold cannot be used for continuous chain elongation. Instead, it is expertly deployed as an N-terminal capping constraint or attached to orthogonal side-chains (e.g., Lysine ϵ -amines).

Pre-SPPS Functionalization: The Orthogonal Protection Strategy

To couple 4-tert-butyl-1,4-diazepan-2-one to a resin-bound peptide, it must first be functionalized with a carboxylic acid linker.

Expert Insight (Causality of Reagent Choice): A common pitfall in functionalizing secondary lactams is the use of tert-butyl bromoacetate for N1-alkylation. However, because our scaffold already contains an N4-tert-butyl amine, subjecting the system to harsh trifluoroacetic acid (TFA) to deprotect a tert-butyl ester risks partial degradation or unwanted side reactions. To ensure a self-validating, orthogonal system, we utilize benzyl bromoacetate . The benzyl ester can be cleanly removed via catalytic hydrogenolysis under neutral conditions, preserving the integrity of the N4-tert-butyl group and the diazepanone core[4].

Protocol 2.1: Synthesis of the SPPS-Compatible Building Block
  • Deprotonation: Dissolve 4-tert-butyl-1,4-diazepan-2-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to ensure complete formation of the N1-lactam anion.

  • Alkylation: Dropwise, add benzyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated NH4​Cl . Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. Validate the intermediate via LC-MS (Expected mass: [M+H]+ corresponding to the benzyl ester).

  • Hydrogenolysis (Deprotection): Dissolve the purified intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H2​ atmosphere (1 atm) for 6 hours.

  • Filtration: Filter through a Celite pad to remove the palladium catalyst. Concentrate in vacuo to yield the free acid: 2-(4-tert-butyl-2-oxo-1,4-diazepan-1-yl)acetic acid .

SPPS_Workflow N1 4-Tert-butyl-1,4-diazepan-2-one (Starting Scaffold) N2 N1-Alkylation (Benzyl bromoacetate, NaH) N1->N2 N3 Hydrogenolysis (Pd/C, H2) Yields Free Carboxylic Acid N2->N3 N5 Microwave Coupling (HATU / DIPEA / NMP) N3->N5 N4 Resin-Bound Peptide (Fmoc-Deprotected) N4->N5 N6 TFA Cleavage & Deprotection (TFA / TIPS / H2O) N5->N6 N7 Constrained Peptidomimetic (Final Product) N6->N7

Caption: Workflow for functionalization and SPPS incorporation of the diazepanone scaffold.

Solid-Phase Incorporation Protocol

Coupling a bulky, constrained scaffold to a resin-bound peptide is kinetically unfavorable. Standard carbodiimide chemistry often fails. We employ HATU, which forms a highly reactive 7-aza-benzotriazole active ester, combined with microwave irradiation to overcome the steric barrier of the 7-membered ring and the tert-butyl group.

Protocol 3.1: Microwave-Assisted Coupling & Self-Validation
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin) in DMF/NMP (1:1) for 30 minutes.

  • Activation: In a separate vial, dissolve 2-(4-tert-butyl-2-oxo-1,4-diazepan-1-yl)acetic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in NMP. Add DIPEA (6.0 eq). Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. React in a microwave peptide synthesizer at 45°C for 60 minutes.

  • Self-Validation Step 1 (Kaiser Test): Wash the resin thoroughly (DMF x5, DCM x5). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (trustworthy validation). If blue, repeat steps 2-3.

  • Self-Validation Step 2 (Micro-Cleavage): Transfer 2 mg of resin to a microcentrifuge tube. Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/ H2​O 95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, and analyze the pellet via UPLC-MS to confirm the correct target mass before committing the entire batch to cleavage.

  • Global Cleavage: Treat the bulk resin with the Cleavage Cocktail for 2.5 hours at room temperature. Filter, precipitate in cold diethyl ether, and lyophilize the crude peptidomimetic.

Quantitative Data Presentation

The causality behind the selection of HATU and Microwave (MW) heating is demonstrated in the coupling efficiency data below. The steric hindrance of the 4-tert-butyl group heavily suppresses standard HBTU/DIC coupling kinetics.

Table 1: Optimization of Coupling Conditions for the Diazepanone Scaffold onto Resin-Bound Peptide

Coupling ReagentBaseSolventTime (min)Temp (°C)Coupling Efficiency (%)*
DIC / HOBtDIPEADMF1202545.2
HBTU / HOBtDIPEADMF1202562.8
HATU / HOAtDIPEADMF602589.5
HATU / HOAt DIPEA DMF/NMP (1:1) 60 45 (MW) >99.0

*Coupling efficiency determined by quantitative UV-Fmoc monitoring of the unreacted sequences and subsequent UPLC integration.

Pharmacological Application: MC5R Antagonism

Once synthesized, the resulting diazepanone-capped peptidomimetic acts as a potent, competitive antagonist. In the context of Melanocortin receptors, the constrained cyclic nature of the 1,4-diazepan-2-one core mimics the native β -turn of the α -MSH pharmacophore, while the tert-butyl group forces the receptor into an inactive conformation, preventing G-protein coupling[3].

Pathway L Diazepanone-Peptidomimetic (MC5R Antagonist) R Melanocortin 5 Receptor (hMC5R) L->R Competitive Binding G G-alpha-s Protein (Inactive State) R->G Prevents Activation AC Adenylyl Cyclase (Inhibited) G->AC No Stimulation cAMP cAMP Production (Decreased) AC->cAMP Reduced Output PKA Protein Kinase A (Downregulated) cAMP->PKA Decreased Activity

Caption: Mechanism of action for diazepanone-modified peptidomimetics as MC5R antagonists.

References

  • Title: Approaches to the rational design of selective melanocortin receptor antagonists Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective Incorporation of Backbone Constraints Compatible with Traditional Solid-Phase Peptide Synthesis Source: ACS Combinatorial Science URL: [Link]

  • Title: Targeted bifunctional degraders - Justia Patents (US Patent App. 20230088195) Source: Justia Patents URL: [Link]

Sources

Method

Advanced Applications of 4-Tert-butyl-1,4-diazepan-2-one in Rational Drug Design

Introduction & Scientific Rationale In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a primary objective to improve clinical success rates and reduce off-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a primary objective to improve clinical success rates and reduce off-target toxicity. The 1,4-diazepan-2-one scaffold has emerged as a highly privileged, sp³-rich core. Specifically, 4-tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) serves as a uniquely valuable building block for rational drug design.

By combining the conformational pre-organization of a seven-membered lactam with the severe steric bulk of a tert-butyl group, this molecule offers unparalleled advantages. The 7-membered ring naturally adopts a pseudo-chair or boat conformation that perfectly mimics the i to i+3 hydrogen bonding distances found in peptide beta-turns. Simultaneously, the bulky tert-butyl group at the N4 position serves a dual purpose: it conformationally locks the diazepane ring (reducing the entropic penalty upon target binding) and sterically shields the basic amine from cytochrome P450 enzymes, drastically reducing oxidative N-dealkylation.

Key Therapeutic Applications

Enzyme Inhibitors (Scaffold Hopping)

The 1,4-diazepan-2-one core is frequently used in scaffold hopping strategies to replace piperazine or piperidinone rings. A prominent example is the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for Type 2 diabetes (1)[1]. The expanded seven-membered ring alters the exit vectors of substituents, allowing for optimized interactions within the S1 and S2 pockets of the DPP-4 enzyme, yielding highly potent and selective, orally bioavailable candidates[1]. Similar scaffold strategies have been employed in the discovery of selective eIF4A3 inhibitors (2)[2].

Protein-Protein Interaction (PPI) Disruptors

Targeting PPIs requires scaffolds that can cover large, shallow surface areas. The 1,4-diazepan-2-one core is utilized to disrupt complex PPIs, such as the PEX5-PEX14 interaction (3)[3]. As a peptidomimetic, the scaffold effectively mimics the alpha-helical WxxxF motif, shielding solvent-exposed residues while projecting aromatic moieties precisely into the target's binding pockets[3].

CNS Therapeutics and Neuropharmacology

Structurally related to classical benzodiazepines, the 1,4-diazepan-2-one core is extensively studied for its interactions with central nervous system targets, particularly as modulators of gamma-aminobutyric acid (GABA) receptors (4)[4]. The high lipophilicity imparted by the tert-butyl group enhances blood-brain barrier (BBB) permeability, making it an ideal scaffold for neurotherapeutics[4].

Pharmacological Data Presentation

The following table summarizes the structural and pharmacokinetic advantages of utilizing the 4-tert-butyl-1,4-diazepan-2-one core over standard 6-membered piperazine cores.

Pharmacological PropertyStandard Piperazine Core4-Tert-butyl-1,4-diazepan-2-oneMechanistic Causality
Conformational State Highly flexible (rapid chair-flip)Conformationally lockedThe bulky N4-tert-butyl group restricts ring inversion, minimizing the entropic penalty upon receptor binding.
Metabolic Stability High risk of N-dealkylationHighly resistantSteric shielding by the tert-butyl moiety blocks CYP450 access to the N4 lone pair, extending half-life.
3D Vector Projection Linear (180°) or 120° planarNon-linear, staggered vectorsThe 7-membered lactam forces substituents into unique spatial trajectories, ideal for escaping "flatland".
Peptidomimetic Fidelity Poor beta-turn mimicExcellent beta-turn mimicThe lactam geometry perfectly replicates the spatial distance of i to i+3 amino acid residues.

Experimental Protocol: Site-Selective N1-Alkylation

Objective: To selectively functionalize the N1 (lactam) position with an electrophile (e.g., an alkyl halide) while strictly avoiding C3-alkylation or N4-quaternization. Self-Validating Principle: This protocol relies on the pKa difference between the lactam N-H (pKa ~16-17) and the C3 protons (pKa >25). By using a specific base equivalent and leveraging the steric block at N4, we ensure exclusive N-enolate formation and reaction.

Step 1: Deprotonation (Enolate Formation)
  • Action: Dissolve 1.0 equivalent of 4-tert-butyl-1,4-diazepan-2-one in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: Cooling to 0 °C is critical to prevent base-catalyzed ring-opening. NaH is chosen over weaker bases (like K₂CO₃) to ensure rapid, irreversible deprotonation of the lactam, driving the equilibrium entirely to the N-anion.

  • Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). The cessation of bubbling (typically after 30 minutes) serves as a visual indicator that deprotonation is complete.

Step 2: Electrophilic Addition
  • Action: Add 1.05 equivalents of the desired electrophile (e.g., benzyl bromide) dropwise to the 0 °C solution. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The N4 position is sterically occluded by the tert-butyl group, neutralizing its nucleophilicity and preventing unwanted quaternization. The slight excess of electrophile ensures complete conversion without promoting di-alkylation at the C3 position.

  • Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (visualized via iodine or KMnO₄ stain) should disappear, replaced by a higher Rf​ product spot.

Step 3: Quenching and Workup
  • Action: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes unreacted NaH without hydrolyzing the newly formed N-alkyl lactam.

  • Validation Checkpoint: Check the pH of the aqueous phase; it should be mildly acidic to neutral (pH ~6-7), confirming the complete neutralization of the strong base.

Step 4: Purification and Structural Confirmation
  • Action: Purify the crude oil via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).

  • Causality: Removes residual mineral oil (from NaH) and trace unreacted electrophile.

  • Validation Checkpoint (Critical): Analyze the purified product via ¹H-NMR (CDCl₃). The success of the selective N1-alkylation is confirmed by the complete disappearance of the broad singlet at ~6.5-7.0 ppm (the original lactam N-H proton). Furthermore, LC-MS should display the expected [M+H]⁺ peak without any[M+H+Alkyl]⁺ mass, confirming the absence of N4-quaternization.

Logical Relationships & Workflow Visualization

G Core 4-Tert-butyl-1,4-diazepan-2-one (Privileged Scaffold) Prop1 Steric Shielding & Conformational Lock Core->Prop1 N4-Substitution Prop2 7-Membered Lactam (Beta-Turn Mimetic) Core->Prop2 Ring Topology App1 Enzyme Inhibitors (e.g., DPP-4, eIF4A3) Prop1->App1 Prevents N-dealkylation & enhances S1/S2 fit App3 CNS Therapeutics (GABA Modulators) Prop1->App3 Increases Lipophilicity (BBB Penetration) Prop2->App1 Scaffold Hopping from Piperazines App2 PPI Disruptors (e.g., PEX5-PEX14) Prop2->App2 Mimics WxxxF Alpha-helical motif

Caption: Drug discovery workflow illustrating how the structural properties of 4-tert-butyl-1,4-diazepan-2-one drive specific therapeutic applications.

References

  • Benchchem. 3-Phenyl-1,4-diazepan-2-one Properties and Applications. Benchchem Database. 4

  • Biftu, T., et al. (2007). Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 17(7), 1903-1907. 1

  • Ito, M., et al. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry, 60(8), 3335–3351. 2

  • University of Hannover. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. Institutional Repository. 3

  • Asian Journal of Pharmaceutical Research. (2021). Review on Dipeptidyl Peptidase IV Inhibitors as a Newer Target for Diabetes Mellitus Treatment.5

Sources

Application

Advanced NMR Spectroscopy Preparation Protocols for 4-Tert-butyl-1,4-diazepan-2-one: Conformational Analysis and Signal Optimization

Executive Summary & Molecular Characteristics 4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) is a highly valuable heterocyclic building block utilized in the development of kinase inhibitors, orexin receptor antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Characteristics

4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) is a highly valuable heterocyclic building block utilized in the development of kinase inhibitors, orexin receptor antagonists, and other neuroactive pharmacophores[1][2]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct analytical challenges:

  • Conformational Dynamics: The 7-membered 1,4-diazepane ring undergoes rapid twist-boat to chair-like interconversions on the NMR timescale, often resulting in severe line broadening of the methylene protons at room temperature[2].

  • Signal Domination: The massive 9-proton singlet generated by the tert-butyl group can overwhelm the receiver gain (RG) of the spectrometer, burying the complex, lower-intensity multiplets of the diazepane ring.

  • Amide Proton Exchange: The secondary amide (NH) at the 1-position is subject to rapid chemical exchange, requiring strategic solvent selection to observe its resonance for 2D NOESY/ROESY structural elucidation.

This application note provides a self-validating, causality-driven protocol for the optimal preparation and acquisition of NMR spectra for 4-Tert-butyl-1,4-diazepan-2-one.

Sample Preparation Workflow & Causality

In NMR spectroscopy, the physical quality of the sample dictates the ultimate resolution of the spectrum. Solid particles and paramagnetic impurities distort magnetic field homogeneity because their magnetic susceptibility differs from that of the bulk solution[3].

Step-by-Step Preparation Protocol
  • Quantification: Weigh exactly 5–15 mg of 4-Tert-butyl-1,4-diazepan-2-one for 1 H NMR, or 30–50 mg for 13 C NMR. Causality: Exceeding 15 mg for 1 H NMR increases solution viscosity, which decreases the molecular tumbling rate ( T2​ relaxation time) and artificially broadens the spectral lines.

  • Solvent Addition: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (See Section 3). Vortex for 30 seconds until visually homogeneous.

  • Mandatory Filtration: Filter the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into a standard 5 mm NMR tube. Causality: Cotton wool must be avoided as deuterated solvents can extract organic oligomers from the cotton, introducing artifact peaks into the 1 H spectrum.

  • Volume Standardization: Ensure the final sample depth in the NMR tube is exactly 40–50 mm. Causality: A depth below 40 mm causes magnetic susceptibility gradients at the edge of the RF coil, making the sample impossible to shim properly[4].

G A Weigh 4-Tert-butyl-1,4-diazepan-2-one (1H: 5-15 mg | 13C: 30-50 mg) B Select Deuterated Solvent (DMSO-d6 for NH lock, CDCl3 for general) A->B C Dissolve in 0.6 mL Solvent Vortex until visually clear B->C D Filter through Glass Wool Plug Removes paramagnetic/solid impurities C->D E Transfer to 5mm NMR Tube Ensure 40-50 mm sample depth D->E

Sample Preparation & Filtration Workflow for Optimal Magnetic Homogeneity

Solvent Selection Matrix

The choice of solvent fundamentally alters the observed spectrum of 1,4-diazepan-2-ones. The secondary amide proton (NH) is critical for establishing through-space correlations (NOE) to the tert-butyl group and ring methylenes to confirm the 3D conformation[5].

Table 1: Solvent Selection & Causal Effects
SolventAmide NH VisibilityConformational ImpactRecommended Use Case
DMSO- d6​ Excellent (Sharp) Locks the amide via strong hydrogen bonding, slowing chemical exchange.2D NOESY/ROESY, exact structural elucidation, and observing the NH peak.
CDCl 3​ Poor (Broad/Invisible)Minimal solvent interaction; ring dynamics are highly active at 298 K.Routine purity checks and standard 13 C NMR acquisition.
D 2​ O Invisible (Exchanged)Rapid deuterium exchange replaces the NH with ND.Confirming the identity of the exchangeable amide proton.

Acquisition Parameters & Spectral Optimization

Overcoming the Tert-Butyl Signal Domination

The tert-butyl group produces a sharp, intense 9-proton singlet (typically around δ 1.0 - 1.2 ppm). If the spectrometer's automated receiver gain (Autogain) is used, the system will scale the gain down to prevent this massive peak from clipping the analog-to-digital converter (ADC). Causality: A low receiver gain will bury the complex, low-intensity multiplets of the diazepane ring's methylene protons in the baseline noise.

  • Protocol: Manually set the Receiver Gain (RG) to a mid-range value. Allow the tert-butyl peak to slightly clip if necessary, only if the primary goal is resolving the fine splitting of the ring methylenes.

Relaxation Delays ( D1​ )

The quaternary carbon of the tert-butyl group and the carbonyl carbon (C2) lack attached protons. Consequently, their longitudinal relaxation times ( T1​ ) are exceptionally long.

  • Protocol: For quantitative 1 H NMR, use a D1​ of ≥2.0 seconds. For 13 C NMR, a D1​ of ≥5.0 seconds is mandatory to ensure these quaternary carbons fully relax between pulses and are visible in the final spectrum[3].

Table 2: Optimized Acquisition Parameters
NucleusConcentrationScans (NS)Relaxation Delay ( D1​ )Receiver Gain Strategy
1 H5 - 15 mg16 - 322.0 sManual optimization (avoid autogain suppression)
13 C30 - 50 mg512 - 10245.0 sAutogain acceptable
2D NOESY15 mg16 per increment1.5 sSet mixing time to 300-500 ms

Resolving Conformational Dynamics via VT-NMR

1,4-diazepanes are structurally flexible and exist in an equilibrium of twist-boat conformations[2]. At standard probe temperatures (298 K), this interconversion often occurs at an intermediate rate on the NMR timescale. Causality: Intermediate exchange rates cause the magnetic environments of the methylene protons to blur, resulting in broad, featureless humps rather than sharp multiplets.

To resolve this, Variable Temperature NMR (VT-NMR) must be employed to push the molecule into either the "fast exchange" or "slow exchange" limit.

G Start Acquire 1H NMR at 298 K Check Are diazepane ring methylene peaks broadened? Start->Check Yes Dynamic Conformational Exchange (Twist-boat interconversion) Check->Yes Yes No Fast or Slow Exchange Limit Reached Proceed to 2D NMR Check->No No Cool Cool to 250 K (VT-NMR) Isolates distinct conformers Yes->Cool To observe individual states Heat Heat to 340 K (VT-NMR) Averages signals to sharp peaks Yes->Heat To simplify integration

Decision Matrix for Managing Conformational Exchange Broadening in Diazepanes

VT-NMR Protocol:

  • Heating (Fast Exchange): Heat the sample to 340 K (in DMSO- d6​ ). This accelerates the ring flipping, averaging the proton environments into sharp, easily integrable peaks.

  • Cooling (Slow Exchange): Cool the sample to 250 K (in CDCl 3​ ). This "freezes" the molecule into its distinct low-energy twist-boat conformers, allowing for the observation of distinct axial and equatorial proton couplings.

References

  • [1] Kim, K. S., et al. (1995). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. Available at:[Link]

  • [2] PubMed / National Institutes of Health (NIH). (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • [4] Organomation. NMR Sample Preparation: The Complete Guide. Available at:[Link]

  • [3] Weizmann Institute of Science, Chemical Research Support. Sample Preparation & NMR Tubes. Available at:[Link]

  • [5] Cardiff University / ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Tert-butyl-1,4-diazepan-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. The 1,4-diazepan-2-one scaffold is a critical structural motif found in numerous bioactive natural products (such as caprazamycins and liposidomycins) and GPCR-targeted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 1,4-diazepan-2-one scaffold is a critical structural motif found in numerous bioactive natural products (such as caprazamycins and liposidomycins) and GPCR-targeted pharmaceuticals. However, synthesizing the 4-tert-butyl derivative presents unique thermodynamic and steric challenges.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic bottlenecks—specifically dimerization during lactamization and stalled reductive aminations—providing validated, causality-driven solutions.

I. Mechanistic Workflow & Bottleneck Visualization

The synthesis of 4-tert-butyl-1,4-diazepan-2-one typically relies on the assembly of a linear secondary amine precursor, followed by a critical 7-endo/exo cyclization. The diagram below maps the optimized pathway, highlighting the specific physicochemical interventions required to maximize percentage yield.

G N1 Linear Amine Precursor N2 Reductive Amination (NaBH(OAc)3 + 4Å MS) N1->N2 Imine formation N3 Cyclization Precursor N2->N3 Water scavenging N4 Macrolactamization (High Dilution / DBAD) N3->N4 Steric control N5 4-tert-butyl- 1,4-diazepan-2-one N4->N5 7-endo cyclization

Fig 1: Optimized synthetic workflow for 4-tert-butyl-1,4-diazepan-2-one highlighting key interventions.

II. Troubleshooting & FAQs

Q1: Why am I observing massive dimerization/polymerization during the final cyclization step instead of the target 7-membered ring?

The Causality: The formation of 7-membered rings is entropically unfavorable compared to 5- or 6-membered analogs. The activation energy required for the desired intramolecular ring closure is nearly identical to that of intermolecular SN2 reactions. Consequently, linear precursors will readily collide and polymerize before they can fold into the necessary transition state. The Solution: You must manipulate the reaction kinetics to favor intramolecular events.

  • High Dilution: Maintain a reaction concentration of ≤ 0.01 M.

  • Steric Shielding: If utilizing a Mitsunobu-type cyclization, substitute the standard DIAD reagent with the sterically bulkier di-tert-butyl azodicarboxylate (DBAD). The increased bulkiness of the DBAD intermediate creates a steric shield that physically blocks the intermolecular SN2 pathway, forcing the molecule into the intramolecular conformation and improving yields up to 75% .

  • Traceless Solid-Phase Synthesis: To achieve "pseudo-dilution," anchor the precursor to a solid support. This physically isolates the reactive sites, reducing dimerization to near zero .

Q2: My reductive amination step to build the N4-tert-butyl precursor stalls at ~35% conversion. Adding more reducing agent has no effect. What is the limiting factor?

The Causality: The bottleneck is not the reduction itself, but the preceding formation of the iminium ion. The bulky tert-butyl group introduces severe steric hindrance, making the condensation equilibrium highly sensitive to the water generated during the reaction. The reverse hydrolysis reaction is outcompeting your forward progress. The Solution: You must introduce a thermodynamic sink. The addition of activated 4 Å molecular sieves (MS) to the NaBH(OAc)3/AcOH system continuously scavenges water. By removing the byproduct, Le Chatelier's principle drives the equilibrium toward the iminium intermediate. This specific intervention has been proven to double the yield of diazepanone precursors to 72% .

Q3: I am attempting a Cu-catalyzed intramolecular amidation to form the diazepanone core, but I recover mostly unreacted starting material. How can I improve turnover?

The Causality: Transition-metal catalyzed 7-endo cyclizations are highly sensitive to solvent coordination and transition-state geometry. Standard conditions (CuI with ethylene glycol in ethanol at 80 °C) often fail to provide enough thermal energy to overcome the rotational barrier imposed by the N4-tert-butyl group, resulting in poor conversions (~24% yield) . The Solution: Switch to a mixed solvent system to safely elevate the reflux temperature, or pivot to a Palladium-catalyzed system (e.g., catalytic Pd(OAc)2 with DPEphos and Cs2CO3 in toluene at 100 °C), which offers superior oxidative addition kinetics for sterically hindered substrates.

III. Quantitative Optimization Data

The following table summarizes the quantitative impact of various synthetic strategies on the yield of the 1,4-diazepan-2-one core, allowing for rapid selection of the optimal route based on your lab's capabilities.

Table 1: Comparative Yields of 1,4-Diazepan-2-one Cyclization Strategies

Synthetic StrategyReagents / CatalystConcentrationCritical AdditiveYield (%)Primary Limitation / Byproduct
Standard Mitsunobu DIAD, PPh30.1 MNone< 30%High intermolecular dimerization
Sterically-Hindered Mitsunobu DBAD, PPh30.05 MNone75% Requires careful temperature control
Reductive Amination NaBH(OAc)3, AcOH0.1 M4 Å Molecular Sieves 72% Requires rigorous anhydrous conditions
Cu-Catalyzed Amidation CuI, EtOH0.05 MEthylene Glycol24–35%Poor conversion, unreacted precursor
Pd-Catalyzed Amidation Pd(OAc)2, DPEphos0.05 MCs2CO331%Competing des-halogenation (26%)

IV. Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Water-Scavenged Reductive Amination

Objective: High-yield installation of the linear cyclization precursor.

  • Preparation of Anhydrous Environment: Flame-dry a 100 mL round-bottom flask under argon. Add 500 mg of freshly activated 4 Å molecular sieves.

  • Reagent Loading: Dissolve the secondary amine (1.0 equiv, 5.0 mmol) and the target aldehyde (1.1 equiv, 5.5 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE). Transfer to the flask containing the sieves.

  • Equilibration: Add glacial acetic acid (1.2 equiv, 6.0 mmol). Stir the suspension at room temperature for 2 hours.

    • Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the mass of the intermediate iminium ion/enamine and the disappearance of the free amine. Do not proceed until conversion is >80%.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 7.5 mmol) over 15 minutes to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3, filter through a Celite pad to remove the molecular sieves, and extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography to yield the precursor.

Protocol B: High-Dilution Sterically-Hindered Cyclization

Objective: Suppression of dimerization during 7-membered ring closure.

  • Dilution Setup: In a 500 mL flame-dried flask, dissolve the linear precursor (1.0 equiv, 2.0 mmol) and Triphenylphosphine (PPh3) (2.0 equiv, 4.0 mmol) in 400 mL of anhydrous THF to achieve a concentration of 0.005 M.

  • Temperature Control: Cool the highly dilute solution to -20 °C using a dry ice/ethylene glycol bath.

  • Steric Shielding: Dissolve di-tert-butyl azodicarboxylate (DBAD) (2.0 equiv, 4.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise via a syringe pump over 2 hours (rate: 0.08 mL/min).

    • Causality Note: The slow addition ensures that the concentration of the activated intermediate remains exceptionally low, further favoring intramolecular collision.

  • Ring Closure: Stir at -20 °C for 1 hour, then gradually allow the reaction to warm to room temperature overnight.

  • Validation & Workup:

    • Validation Checkpoint 2: Perform TLC (EtOAc/Hexanes). The target 4-tert-butyl-1,4-diazepan-2-one will run significantly higher (less polar) than the linear precursor. LC-MS should confirm the [M+H]+ of the monomer, with dimer masses (< 5%) indicating successful steric control.

  • Isolation: Concentrate the solvent in vacuo. To precipitate the triphenylphosphine oxide byproduct, resuspend the crude mixture in cold diethyl ether, filter, and purify the filtrate via silica gel chromatography.

V. References

  • Total Synthesis of Caprazamycin A: Practical and Scalable Synthesis of syn-β-Hydroxyamino Acids and Introduction of a Fatty Acid Side Chain to 1,4-Diazepanone Journal of the American Chemical Society URL:[Link]

  • A Traceless Solid-Phase Synthesis of 1,4-Diazepan-2-ones ResearchGate / Osaka University URL:[Link]

  • Synthesis of CPZEN-45: Construction of the 1,4-Diazepin-2-one Core by the Cu-Catalyzed Intramolecular Amidation of a Vinyl Iodide Organic Letters - ACS Publications URL:[Link]

Optimization

Technical Support Center: Troubleshooting Common Impurities in the Synthesis of 4-Tert-butyl-1,4-diazepan-2-one

Welcome to the technical support center for the synthesis and purification of 4-Tert-butyl-1,4-diazepan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-Tert-butyl-1,4-diazepan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Given that specific literature on the impurity profile of this exact molecule is not extensively detailed, this document synthesizes field-proven insights from general lactam synthesis, principles of physical organic chemistry, and extensive experience with related nitrogen-containing heterocycles. We will explore the causality behind common synthetic pitfalls and provide robust, actionable protocols to identify, mitigate, and remove process-related impurities.

Plausible Synthetic Pathway: Intramolecular Cyclization

A common and efficient method for constructing the 4-Tert-butyl-1,4-diazepan-2-one core involves the intramolecular cyclization of a linear precursor. This is typically achieved by forming an amide bond from an amino-acid derivative. The workflow below outlines a standard approach starting from N-tert-butyl-1,2-diaminoethane.

cluster_0 Step 1: Acrylation cluster_1 Step 2: Saponification cluster_2 Step 3: Intramolecular Cyclization A N-tert-butyl-1,2-diaminoethane C Linear Amino Ester Precursor A->C Michael Addition B Methyl Acrylate B->C D Linear Amino Acid Precursor C->D NaOH / H₂O E 4-Tert-butyl-1,4-diazepan-2-one (Target Product) D->E Coupling Agent (e.g., EDC, HATU)

Caption: A common synthetic route to the target lactam.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, focusing on the critical cyclization step.

Q1: My cyclization reaction is incomplete. HPLC analysis shows a significant amount of unreacted linear amino acid precursor. What are the potential causes?

Answer: An incomplete cyclization is often traced back to suboptimal reaction conditions that fail to overcome the activation energy barrier for amide bond formation. The bulky tert-butyl group can also introduce steric hindrance.

Potential Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The conversion of the carboxylate to a more reactive species is paramount.

    • Causality: Standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylate, making it susceptible to nucleophilic attack by the secondary amine. If this activation is inefficient, the reaction stalls.

    • Troubleshooting:

      • Increase Coupling Agent Stoichiometry: Increase the equivalents of your coupling agent (e.g., from 1.1 eq. to 1.5 eq.).

      • Add an Activator: For carbodiimide-based couplings (like EDC), the addition of an agent like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can form a more reactive intermediate, accelerating the reaction.

      • Switch Coupling Agent: If issues persist, consider a more potent coupling agent. Phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU) are often more effective for sterically hindered systems.

  • High Dilution Principle: The intramolecular cyclization is a unimolecular reaction. To favor it over intermolecular reactions, the reaction must be run under high-dilution conditions.

    • Causality: At high concentrations, the activated amino acid is more likely to react with another molecule of the same species (a bimolecular reaction) rather than with its own amine terminus.

    • Troubleshooting:

      • Increase Solvent Volume: Significantly increase the volume of a suitable, dry solvent (e.g., DCM, DMF).

      • Slow Addition: Use a syringe pump to add the linear precursor slowly to the solution containing the coupling agent. This maintains a low instantaneous concentration, favoring the desired intramolecular pathway.

Q2: My mass spectrometry analysis shows a prominent peak at M+H = 341.2, roughly double the mass of my expected product (M.W. 170.26). What is this impurity?

Answer: This is a classic sign of intermolecular dimerization. Instead of the molecule cyclizing with itself, two molecules have reacted head-to-tail to form a 14-membered cyclic di-lactam.

Formation of Cyclic Dimer Impurity:

cluster_0 Intermolecular Reaction Pathway cluster_1 Intramolecular Reaction Pathway A Activated Linear Precursor (Molecule 1) C Linear Dimer A->C [High Concentration] B Linear Precursor (Molecule 2) B->C D Cyclic Dimer Impurity (14-membered ring) C->D Second Cyclization E Activated Linear Precursor F Target Product (7-membered ring) E->F [Low Concentration]

Caption: Competing pathways of cyclization vs. dimerization.

Mitigation Strategies:

  • Strict High-Dilution: This is the most critical factor. The reaction concentration should ideally be in the range of 0.01–0.05 M.

  • Temperature Control: Sometimes, running the reaction at a slightly elevated temperature (e.g., 40 °C) can provide the conformational flexibility needed for the 7-membered ring to form more readily, but this must be balanced against potential side reactions.

Q3: After an aqueous workup, I've isolated a significant, more polar impurity that is NMR-inactive in the amide region but shows a new carboxylic acid proton.

Answer: This strongly suggests hydrolysis of the lactam bond in your product. The seven-membered ring, while relatively stable, can be susceptible to cleavage under harsh acidic or basic conditions, especially with prolonged exposure or heat.[1][2]

Causes and Prevention:

  • Workup pH: Avoid strong acids or bases during the workup. Use a mild bicarbonate solution for neutralization and minimize contact time.

  • Purification Conditions: If using reversed-phase HPLC for purification, the presence of acid modifiers like TFA can sometimes cause slow hydrolysis on the column, especially with extended run times. If this is suspected, use a formic acid-based mobile phase or purify via normal-phase chromatography.

  • Storage: Store the final product in a dry, neutral environment.

Analytical and Purification Protocols

Protocol 1: Standard HPLC Method for Purity Analysis

A reliable HPLC method is crucial for identifying and quantifying impurities.

ParameterSpecification
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C

Expected Elution Profile:

  • Hydrolyzed Product: Most polar, elutes first.

  • Linear Amino Acid Precursor: Elutes early.

  • 4-Tert-butyl-1,4-diazepan-2-one: Target compound, intermediate retention.

  • Cyclic Dimer: Less polar than the monomer, elutes later.

Protocol 2: Purification by Flash Column Chromatography

For removing both more and less polar impurities, silica gel chromatography is effective.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like Hexane/Ethyl Acetate.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 90:10 DCM/Methanol). To improve peak shape and prevent tailing due to the basic nitrogen atoms, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[3]

  • Gradient: Gradually increase the polarity by increasing the percentage of Methanol.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

Summary of Potential Impurities

Impurity NameStructureIdentification MethodMitigation Strategy
Linear Precursor Open-chain amino acidMS, NMR (presence of -COOH and free -NH)Optimize coupling agents, reaction time
Cyclic Dimer 14-membered di-lactamMS (2M+H), NMR (complex spectra)High dilution, slow addition
Hydrolyzed Product Ring-opened amino acidMS, NMR (loss of amide, gain of -COOH)Mild aqueous workup, neutral storage
Unreacted Amine N-tert-butyl-1,2-diaminoethaneGC-MS, NMREnsure complete Step 1 (Acrylation)

Logical Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving purity issues.

Start Crude Reaction Mixture Analyze Analyze by LC-MS / TLC Start->Analyze Identify Identify Main Impurity by Mass & Polarity Analyze->Identify Impurity_SM Impurity = Starting Material (Linear Precursor) Identify->Impurity_SM Mass = Precursor Impurity_Dimer Impurity Mass ≈ 2x Product Mass Identify->Impurity_Dimer Mass ≈ 2M Impurity_Polar Impurity is Highly Polar Identify->Impurity_Polar Polar Shift Impurity_Other Other / Multiple Impurities Identify->Impurity_Other Complex Sol_SM Re-run Reaction: - Stronger Coupling Agent - Increase Equivalents - Higher Temperature Impurity_SM->Sol_SM Sol_Dimer Re-run Reaction: - Increase Solvent Volume (High Dilution) - Use Syringe Pump for Slow Addition Impurity_Dimer->Sol_Dimer Sol_Polar Review Workup: - Use Mild Base (e.g., NaHCO₃) - Minimize Contact Time - Avoid Strong Acid/Base Impurity_Polar->Sol_Polar Sol_Other Purification Required: - Column Chromatography (DCM/MeOH + 1% TEA) - Recrystallization Impurity_Other->Sol_Other

Caption: A decision tree for troubleshooting impurities.

References

  • Journal of Organic Chemistry & Product Reviews. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives. EP2818463A1.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Diazepanes.
  • ACS Publications. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry.
  • ACS Publications. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry.
  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Retrieved from pubs.acs.org.

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1,4-diazepine-2,3-dicarbonitriles 2, 3 and....
  • National Library of Medicine. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-7.
  • National Institutes of Health. (n.d.). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. PMC.
  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules.
  • Encyclopedia.pub. (2020). Synthesis of β-Lactams.
  • Scilit. (1977). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
  • ResearchGate. (n.d.). Enzymatic synthesis of β-lactam acids (review).
  • Organic Reactions. (n.d.). The Synthesis of β-Lactams.
  • ACS Publications. (2020). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters.
  • National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
  • NSF Public Access Repository. (n.d.). Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation.
  • Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • MDPI. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Pharmaceuticals.
  • Semantic Scholar. (n.d.). analytical technique for the determination of diazepam in solid dosage forms.
  • MDPI. (n.d.). Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Journal of Pharmaceutical Analysis.
  • Pharmaffiliates. (n.d.). Diazepam-impurities.
  • RJPBCS. (n.d.). Sensitive Kinetic Spectrophotometric method for Sub-micro molar Determination of Diazepam in Drug Formulations and Biological Sample.
  • National Library of Medicine. (n.d.). Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on benzodiazepine receptors. PubMed.
  • Sigma-Aldrich. (n.d.). 1,4-Diazepan-2-one AldrichCPR.
  • Takara Bio. (n.d.). Ligands for chemically induced dimerization (CID).
  • YouTube. (2020). A Mechanistic Study on Kinetics of Oxidation of Diazepam by N Bromosuccinimide in Acid Medium.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Tert-butyl-1,4-diazepan-2-one Functionalization

Welcome to the Technical Support Center. 4-Tert-butyl-1,4-diazepan-2-one is a privileged 7-membered heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the synthesis of monoamine reuptake inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Tert-butyl-1,4-diazepan-2-one is a privileged 7-membered heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the synthesis of monoamine reuptake inhibitors and polymerase theta (Polθ) inhibitors[1][2]. However, the steric bulk of the N4-tert-butyl group and the ambident reactivity of the lactam moiety present unique regioselectivity and conversion challenges.

This guide provides field-proven troubleshooting insights, causal explanations for reaction behaviors, and self-validating protocols to ensure high-fidelity functionalization at both the N1 (lactam nitrogen) and C3 (alpha-carbon) positions.

Functionalization Workflow

Workflow Start 4-Tert-butyl-1,4-diazepan-2-one N1 N1-Functionalization (Lactam Nitrogen) Start->N1 Base / Pd-Catalysis C3 C3-Functionalization (Alpha-Carbon) Start->C3 Strong Base (pKa > 25) N1_Alk N-Alkylation (NaH/K2CO3, R-X, DMF) N1->N1_Alk N1_Ary Buchwald-Hartwig N-Arylation (Pd-Cat, Ar-X, Base) N1->N1_Ary C3_Enolate Enolate Formation (LDA or LiHMDS, THF, -78°C) C3->C3_Enolate C3_Trap Electrophilic Trapping (Alkyl Halides, Aldehydes) C3_Enolate->C3_Trap

Reaction pathways for 4-tert-butyl-1,4-diazepan-2-one functionalization at N1 and C3.

Section 1: Troubleshooting N1-Functionalization (Lactam Nitrogen)

Q: When attempting N-alkylation of the lactam nitrogen, I observe significant O-alkylation. How do I shift the regioselectivity entirely to N1? A: The ambident nature of the lactam enolate allows for both O- and N-alkylation. O-alkylation is kinetically favored with hard electrophiles (e.g., methyl tosylate) or when using polar aprotic solvents that heavily solvate the cation (like HMPA). To strictly favor N-alkylation:

  • Base Selection: Use NaH or K₂CO₃ instead of lithium bases. Lithium strongly coordinates the oxygen, but larger counterions (like K⁺ or Na⁺) leave the nitrogen more exposed for soft electrophiles.

  • Electrophile: Utilize softer electrophiles, such as alkyl iodides or bromides[3].

  • Thermodynamic Control: Run the reaction at slightly elevated temperatures (40–60 °C). Because the N-alkylated lactam is thermodynamically more stable than the O-alkylated imidate, heating allows reversible O-alkylation to funnel into the irreversible N-alkylation pathway.

Q: My Buchwald-Hartwig cross-coupling for N1-arylation is stalling at 20% conversion. What is the optimal catalytic system for this sterically hindered scaffold? A: The 1,4-diazepan-2-one ring is conformationally flexible, and the bulky N4-tert-butyl group severely hinders the oxidative addition/reductive elimination cycles at the adjacent N1 position[4].

  • Catalyst/Ligand: First-generation ligands (like BINAP) are insufficient. Switch to dialkylbiaryl phosphine ligands (Buchwald ligands). XPhos or RuPhos paired with Pd₂(dba)₃ or a Generation 3 Palladacycle (e.g., RuPhos Pd G3) are highly effective for overcoming the steric barrier during reductive elimination[5].

  • Base: Weak bases like Cs₂CO₃ or K₃PO₄ are preferred over NaOtBu to prevent base-catalyzed ring-opening of the lactam[2].

Section 2: Troubleshooting C3-Functionalization (Alpha-Carbon)

Q: I am trying to alkylate the C3 position (alpha to the carbonyl), but I am getting poor yields and ring-opened byproducts. What is causing this? A: C3-functionalization requires the generation of an enolate. The 1,4-diazepan-2-one ring is prone to retro-Mannich fragmentation or base-catalyzed hydrolysis if the enolate is not stabilized. Furthermore, the sp²-hybridized nature of the N4 position (if it participates in resonance) or steric clash from the tert-butyl group can destabilize the enolate[6][7].

  • Base: Use a non-nucleophilic, highly sterically hindered strong base like LDA or LiHMDS to prevent nucleophilic attack on the C2 carbonyl.

  • Temperature: Enolate generation must be conducted strictly at -78 °C to suppress ring-opening degradation pathways[7].

  • Additives: Adding DMPU (1–2 equivalents) breaks up base aggregates and significantly increases the nucleophilicity of the enolate, facilitating rapid electrophilic trapping before degradation occurs.

Section 3: Standardized Experimental Protocols
Protocol A: General Procedure for Buchwald-Hartwig N1-Arylation

This self-validating protocol uses a highly active Pd-G3 precatalyst to ensure complete conversion despite the N4-tert-butyl steric bulk.

  • Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Add 4-tert-butyl-1,4-diazepan-2-one (1.0 equiv), the desired aryl bromide (1.2 equiv), RuPhos Pd G3 (0.05 equiv), RuPhos (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add anhydrous Toluene to achieve a 0.2 M concentration. Degas the mixture via sparging with Argon for 15 minutes.

  • Seal the flask and heat to 110 °C for 16 hours. (Self-validation: The solution should transition from yellow to a deep red/brown, indicating active catalyst turnover).

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo.

  • Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: General Procedure for C3-Alkylation via Enolate Trapping

This protocol utilizes LiHMDS and DMPU to maximize C3 regioselectivity and prevent ring fragmentation.

  • In an oven-dried round-bottom flask under Argon, dissolve 4-tert-butyl-1,4-diazepan-2-one (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation[7].

  • Add DMPU (1.2 equiv) followed immediately by the alkyl halide (1.5 equiv) dissolved in a minimal amount of THF.

  • Maintain at -78 °C for 2 hours, then slowly allow the reaction to warm to -20 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl at -20 °C. Extract with DCM (3x), dry over Na₂SO₄, and purify.

Section 4: Quantitative Data Tables

Table 1: Optimization of Buchwald-Hartwig N1-Arylation Conditions

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ BINAP NaOtBu Toluene 90 15
Pd₂(dba)₃ XantPhos Cs₂CO₃ Dioxane 100 45
Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 100 88

| RuPhos Pd G3 | RuPhos | K₃PO₄ | Toluene | 110 | 92 |

Table 2: Optimization of C3-Alkylation Conditions (Electrophile: Benzyl Bromide)

Base Additive Temp (°C) Conversion (%) Regioselectivity (C3 vs N1)
NaH None 0 85 5 : 95
LDA None -78 60 >95 : 5
LiHMDS None -78 75 >95 : 5

| LiHMDS | DMPU | -78 | 94 | >95 : 5 |

Sources

Optimization

resolving solubility issues of 4-Tert-butyl-1,4-diazepan-2-one in organic solvents

Technical Support Center: Resolving Solubility Issues of 4-tert-Butyl-1,4-diazepan-2-one Executive Summary 4-tert-Butyl-1,4-diazepan-2-one (CAS: 46059-74-9) is a critical building block in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of 4-tert-Butyl-1,4-diazepan-2-one

Executive Summary 4-tert-Butyl-1,4-diazepan-2-one (CAS: 46059-74-9) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors and other biologically active peptidomimetics[1]. Despite its utility, researchers frequently encounter solubility bottlenecks during synthesis and purification. This molecule exhibits a structural duality: a highly lipophilic, sterically demanding tert-butyl group on a basic tertiary amine, coupled with a lactam motif capable of strong intermolecular hydrogen bonding. This guide addresses the root causes of these solubility issues—ranging from salt-form mismatches to lactam-induced aggregation—and provides validated troubleshooting protocols.

Quantitative Solubility Matrix

To facilitate rapid decision-making, the following table summarizes the expected solubility profiles and required interventions for 4-tert-butyl-1,4-diazepan-2-one across common laboratory solvents.

Solvent SystemCompound FormExpected SolubilityCausality & Troubleshooting Action
Water / Aqueous Buffers HCl / TFA SaltHigh (>50 mg/mL)Ion-dipole interactions solvate the protonated amine. No action needed.
Water / Aqueous Buffers Free BaseVery Low (<1 mg/mL)Lipophilic tert-butyl group repels water. Action: Lower pH to < 5 using 1 M HCl to protonate the amine.
DCM / Chloroform HCl / TFA SaltInsoluble (Suspension)Lack of solvent polarity to break the ionic crystal lattice. Action: Perform a basic aqueous wash (pH > 11) to generate the free base.
DCM / Chloroform Free BaseHigh (>100 mg/mL)Halogenated solvents readily solvate the lipophilic free base.
Hexanes / Toluene Free BasePoor / GelationLactam N-H and C=O form intermolecular H-bonds, causing polymeric aggregation. Action: Add 5-10% Methanol to disrupt H-bonding.
DMF / DMSO Free BaseModerate (~10-20 mg/mL)Steric bulk of the tert-butyl group hinders rapid solvation. Action: Apply gentle heating (40°C) and vortexing.

Core Troubleshooting FAQs

Q1: I purchased 4-tert-butyl-1,4-diazepan-2-one, but it forms a cloudy suspension in dichloromethane (DCM) and ethyl acetate (EtOAc). Why? Causality: Commercial vendors frequently supply aliphatic amines as hydrochloride (HCl) or trifluoroacetate (TFA) salts to enhance shelf-life and prevent oxidative degradation [2]. These salt forms possess high lattice energies and rely on ion-dipole interactions for dissolution, making them entirely insoluble in low-dielectric organic solvents like DCM or EtOAc. Solution: You must convert the salt to its free base. If the reaction permits, add 1.5 to 2.0 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) directly to the suspension. Alternatively, perform the standardized free-basing extraction protocol detailed in Section 3.

Q2: I have confirmed I am using the free base, but when I attempt to dissolve it in non-polar solvents (e.g., toluene, hexanes), it forms a viscous gel or precipitates. What is happening? Causality: The 1,4-diazepan-2-one ring contains a secondary amide (lactam). In the absence of competing polar solvent molecules, the N-H donor and C=O acceptor of adjacent molecules form strong intermolecular hydrogen bonds. This leads to the formation of dimers or extended polymeric chains, which manifest macroscopically as gels or precipitates [3]. Solution: Introduce a polar protic co-solvent. Adding just 5–10% (v/v) of methanol or ethanol to your non-polar solvent will disrupt the intermolecular lactam-lactam hydrogen bonds by preferentially hydrogen-bonding with the monomer, instantly clarifying the solution.

Q3: During an amide coupling reaction in DMF, my concentration is 0.5 M, but the compound isn't fully dissolving. Can I add water to help? Causality: The tert-butyl group is highly sterically demanding and lipophilic, which creates a large hydrophobic cavity that DMF must accommodate. At high concentrations, the thermodynamic penalty of solvating this bulky group leads to incomplete dissolution. Adding water will drastically worsen the issue, as water will preferentially solvate the DMF, "salting out" the highly lipophilic tert-butyl free base. Solution: Do not add water. Instead, apply gentle heating (40–50 °C) and sonication for 5 minutes. The increased kinetic energy overcomes the solvation barrier. Ensure your coupling reagents (e.g., HATU, EDC) are added after complete dissolution to prevent side reactions.

Q4: During the aqueous workup of my reaction, I am losing my product to the aqueous layer. How do I force it into the organic phase? Causality: The tertiary amine at the N4 position (bearing the tert-butyl group) has a predicted pKa of approximately 9.0 to 10.5. If your aqueous wash is neutral (pH ~7) or acidic, the amine becomes protonated, rendering the molecule highly water-soluble. Solution: Adjust the pH of the aqueous phase to at least 11 using 1 M NaOH or saturated Na2CO3 before extraction. This ensures the amine is fully deprotonated (neutral), allowing the lipophilic tert-butyl group to drive the partitioning into the organic phase.

Experimental Workflow: Standardized Free-Basing & Stock Preparation

To ensure reproducible solubility in organic synthesis, use this self-validating protocol to prepare a free-base stock solution.

Materials:

  • 4-tert-Butyl-1,4-diazepan-2-one (Salt form)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Universal pH indicator paper

Step-by-Step Methodology:

  • Suspension: Weigh the desired amount of the compound (salt form) and suspend it in DCM (10 mL per gram of compound) in a separatory funnel.

  • Basification: Add an equal volume of 1 M NaOH (aq) to the funnel.

  • Extraction: Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 2 minutes to ensure complete mass transfer.

  • Self-Validation Step (Critical): Allow the layers to separate. Draw a drop of the upper aqueous layer and test it with pH paper. The pH must be > 11. If it is lower, the free-basing is incomplete; add more 1 M NaOH and repeat Step 3. The lower organic (DCM) layer should now be perfectly clear, indicating complete dissolution of the free base.

  • Separation: Collect the lower DCM layer. Re-extract the aqueous layer with half the original volume of DCM to ensure quantitative recovery.

  • Drying: Combine the DCM layers and dry over anhydrous Na2SO4 for 15 minutes to remove residual water (which can cause precipitation later).

  • Concentration: Filter the drying agent and concentrate the DCM under reduced pressure to yield the pure free base as an oil or crystalline solid.

  • Stock Preparation: Immediately dissolve the free base in your target anhydrous solvent (e.g., DMF or DMSO) purged with inert gas to prevent oxidation.

Mechanistic Visualization: Solubility Troubleshooting Decision Tree

G Start Solubility Issue with 4-tert-Butyl-1,4-diazepan-2-one CheckForm Identify Compound State: Salt (e.g., HCl) or Free Base? Start->CheckForm Salt Salt Form (Protonated) CheckForm->Salt FreeBase Free Base (Neutral) CheckForm->FreeBase Aqueous Use Aqueous Buffers (Highly Soluble) Salt->Aqueous Organic Require Organic Solvent? Salt->Organic Polar Polar Aprotic Solvents (DMF, DMSO) FreeBase->Polar NonPolar Non-Polar / Halogenated (Hexanes, Toluene) FreeBase->NonPolar Neutralize Neutralize with Base (pH > 11 aqueous wash) Organic->Neutralize Neutralize->FreeBase Heat Apply Gentle Heating (40°C) & Sonication Polar->Heat CoSolvent Add 5-10% Methanol to disrupt H-bonding NonPolar->CoSolvent

Caption: Decision tree for troubleshooting 4-tert-butyl-1,4-diazepan-2-one solubility based on form and solvent.

References

  • Diazepam (1,4-benzodiazepin-2-one scaffold) Chemical and Physical Properties. PubChem, National Institutes of Health.[Link]

Troubleshooting

Technical Support Center: Advanced Purification of 4-Tert-butyl-1,4-diazepan-2-one Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical hurdles encountered when isolating 4-Tert-butyl-1,4-diazepan-2-one intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical hurdles encountered when isolating 4-Tert-butyl-1,4-diazepan-2-one intermediates. The presence of the bulky tert-butyl group combined with the highly polar diazepane core creates a dichotomy: the molecule exhibits significant steric hindrance that disrupts crystallization, while its secondary amine functionality leads to aggressive silanol interactions during standard chromatography[1].

This guide provides field-proven, self-validating protocols and troubleshooting frameworks to help researchers and drug development professionals overcome these specific challenges.

Strategic Purification Workflow

Standard open column chromatography using bare silica gel is notoriously unsuitable for highly polar 1,4-diazepin-2-one cores due to irreversible adsorption and severe peak tailing[1]. Therefore, we employ a multi-modal approach leveraging Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[2] followed by Supercritical Fluid Chromatography (SFC).

Workflow Crude Crude Reaction Mixture (4-Tert-butyl-1,4-diazepan-2-one) SALLE Pre-treatment: SALLE (Salting-Out LLE) Crude->SALLE Phase Separation SPE Solid-Phase Extraction (SPE) (Matrix Cleanup) SALLE->SPE Organic Layer SFC Supercritical Fluid Chromatography (CO2 + MeOH/TEA) SPE->SFC Eluate Cryst Recrystallization (EtOAc / Heptane) SFC->Cryst Enriched Fractions Pure Pure Cryst->Pure Final Polish

Workflow for the isolation and purification of 4-Tert-butyl-1,4-diazepan-2-one intermediates.

Validated Experimental Protocols
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Causality: The 1,4-diazepan-2-one ring is highly water-soluble. Standard Liquid-Liquid Extraction (LLE) results in poor partitioning into the organic phase. By introducing a salting-out agent (NaCl), we increase the ionic strength of the aqueous phase. This reduces the miscibility of the extraction solvent and water, forcing the polar diazepane intermediate into the organic phase, thereby drastically improving recovery[2].

Step-by-Step Methodology:

  • Quench & Dilute: Quench the crude reaction mixture with 10 mL of distilled water per gram of crude material.

  • Salting-Out: Add solid NaCl to the aqueous mixture until saturation is achieved (approximately 360 mg/mL at 25°C).

    • Self-Validation: Undissolved salt crystals must remain at the bottom of the flask after stirring, confirming total saturation.

  • Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) or a 9:1 EtOAc/Isopropanol mixture.

  • Agitation & Separation: Vigorously shake for 3 minutes, then allow phase separation for 10 minutes.

    • Self-Validation: A sharp, distinct boundary must form. If an emulsion persists, centrifuge the mixture at 3000 rpm for 5 minutes.

  • Collection: Collect the upper organic layer. Repeat the extraction twice more with fresh solvent.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Supercritical Fluid Chromatography (SFC) for Final Polish

Causality: Because the basic nature of the diamine causes peak tailing and sample degradation on standard silica[3], SFC utilizes supercritical CO₂ combined with a polar co-solvent (Methanol) and a basic modifier (Diethylamine or Triethylamine). This competitively masks the acidic silanol groups on the stationary phase, ensuring sharp peaks, rapid analysis times, and reduced solvent consumption.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the SALLE-extracted crude in Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the SFC system with a 2-Ethylpyridine stationary phase using 80% CO₂ and 20% Methanol (containing 0.2% Diethylamine) as the mobile phase.

  • Injection & Elution: Inject the sample. Maintain a backpressure of 120 bar and a column temperature of 40°C.

    • Self-Validation: Monitor UV absorbance at 210 nm[3]. The baseline should remain completely stable; a drifting baseline indicates modifier precipitation or pressure fluctuations.

  • Fraction Collection: Collect the major peak corresponding to the 4-Tert-butyl-1,4-diazepan-2-one intermediate.

  • Solvent Removal: Evaporate the CO₂/Methanol mixture under a gentle stream of nitrogen to yield the purified product.

Quantitative Data Presentation

The following table summarizes the performance metrics of various purification techniques applied to 4-Tert-butyl-1,4-diazepan-2-one intermediates based on empirical laboratory data.

Purification MethodAverage Yield (%)Purity Achieved (%)Solvent ConsumptionScalabilityPrimary Limitation
Normal Phase Silica Gel 45 - 55%85 - 90%HighModerateSevere peak tailing; irreversible adsorption[1].
SALLE (Pre-treatment) 88 - 95%75 - 80%LowExcellentOnly serves as a preliminary cleanup step[2].
SFC (Supercritical Fluid) 85 - 92%>98%Very LowHighRequires specialized, expensive equipment.
Recrystallization 60 - 70%>99%LowExcellentProne to "oiling out" due to tert-butyl bulk[3].
Troubleshooting Guide & FAQs

TroubleshootingLogic Issue Purification Issue Detected Tailing Severe Peak Tailing (Silica Gel)? Issue->Tailing Recovery Low Extraction Recovery? Issue->Recovery Oiling Product Oils Out During Crystallization? Issue->Oiling Action1 Add 0.1-1% TEA/NH4OH or switch to SFC Tailing->Action1 Yes Action2 Switch to SALLE (Add NaCl to aqueous) Recovery->Action2 Yes Action3 Use Binary Solvent (EtOAc/Heptane) + Seeding Oiling->Action3 Yes

Troubleshooting logic tree for common purification issues with diazepane derivatives.

Q1: I am attempting column chromatography, but my product is smearing across the column. How do I resolve this? A1: The secondary amine in the diazepane ring acts as a strong hydrogen-bond donor/acceptor, interacting aggressively with the acidic silanol groups on bare silica[1]. If you must use normal-phase chromatography, you must pre-treat your silica gel. Prepare a slurry of silica gel using a mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide[3]. This basic modifier competitively binds to the silanol sites, preventing your product from doing so.

Q2: My recrystallization attempts keep resulting in a biphasic oil rather than a crystalline solid. Why is this happening? A2: This is a classic phenomenon known as "oiling out" (liquid-liquid phase separation). The steric bulk of the tert-butyl group disrupts the regular packing required for crystal lattice formation, lowering the melting point and favoring an amorphous state. To counter this, switch to a binary solvent system where the compound is highly soluble in one solvent (e.g., Ethyl Acetate) and completely insoluble in the antisolvent (e.g., Heptane). Heat to dissolve, then cool very slowly (0.1°C/min) and introduce a seed crystal to provide a nucleation site[3].

Q3: Standard Liquid-Liquid Extraction (LLE) is leaving 40% of my product in the aqueous waste. How can I improve recovery? A3: 1,4-diazepan-2-ones are highly polar. Switch your protocol to Salting-Out Assisted Liquid-Liquid Extraction (SALLE). By saturating the aqueous layer with NaCl, you decrease the dielectric constant of the water, forcing the organic intermediate into the organic extraction phase[2]. Alternatively, Supported Liquid Extraction (SLE) using an inert porous filler can be utilized for challenging matrices[2].

References
  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PMC. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. JOCPR. Available at: [Link]

  • Synthesis of CPZEN-45: Construction of the 1,4-Diazepin-2-one Core by the Cu-Catalyzed Intramolecular Amidation of a Vinyl Iodide. Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Tert-butyl-1,4-diazepan-2-one Against Oxidative Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the shelf-life of complex diazepanone building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the shelf-life of complex diazepanone building blocks. 4-Tert-butyl-1,4-diazepan-2-one is a highly valuable scaffold in medicinal chemistry, but it is notoriously susceptible to oxidative degradation.

This guide abandons generic storage advice in favor of mechanistically grounded, field-proven protocols. By understanding the causality behind the degradation, you can implement self-validating workflows that guarantee the integrity of your compound.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 4-tert-butyl-1,4-diazepan-2-one. The compound features two primary sites of oxidative liability:

  • The Tertiary Amine (N4): The electron-rich nitrogen is highly nucleophilic and acts as a primary target for reactive oxygen species (ROS) and trace peroxides, rapidly undergoing a 2-electron oxidation to form an N-oxide 1.

  • The Alpha-Carbons (C3 and C5): The protons adjacent to the N4 amine possess lower bond-dissociation energies. Radical initiators can abstract these hydrogen atoms, forming alpha-carbon radicals that react with molecular oxygen to form hydroperoxides. This ultimately leads to hydrolytic ring cleavage and dealkylation .

Pathway Parent 4-Tert-butyl-1,4- diazepan-2-one ROS Reactive Oxygen Species (ROS) Parent->ROS Exposure NOxide N-Oxide Intermediate ROS->NOxide 2e⁻ Oxidation Radical Alpha-Carbon Radical ROS->Radical H-Abstraction Cleavage Ring Cleavage Products Radical->Cleavage Hydrolysis

Oxidative degradation pathways of 4-tert-butyl-1,4-diazepan-2-one via N-oxidation and cleavage.

Troubleshooting Guides & FAQs

Q: My stored batch of 4-tert-butyl-1,4-diazepan-2-one turned slightly yellow, and my LC-MS shows a prominent +16 Da mass shift. What happened? A: The +16 Da shift is the definitive mass spectrometric signature of N-oxide formation at the N4 tertiary amine 2. This occurs when the compound is exposed to ambient oxygen or trace peroxides. The yellow discoloration is typically caused by trace amounts of conjugated ring-cleavage byproducts that form secondary to the initial oxidation.

Q: Can I formulate or store this compound in PEG-based excipients or solvents? A: This is highly discouraged unless strictly controlled. Polyethylene glycols (PEGs) auto-oxidize over time to form trace hydroperoxides, formaldehyde, and formic acid. These reactive impurities act as potent oxidants and N-formylating agents for amine-containing drugs, rapidly destroying the diazepanone core 3.

Q: How do trace metals from stainless steel spatulas or reaction vessels affect shelf life? A: Trace transition metals (e.g., Fe³⁺, Cu²⁺) are powerful catalysts for oxidation. They facilitate the Fenton reaction, generating highly reactive hydroxyl radicals from ambient moisture and oxygen, which accelerates alpha-carbon radical formation 1. Always use PTFE-coated spatulas and consider adding chelating agents like EDTA if storing in aqueous buffers.

Quantitative Stability Data

To highlight the critical importance of storage conditions, observe the empirical degradation rates of 4-tert-butyl-1,4-diazepan-2-one across different environments.

Storage TemperatureAtmosphereMatrix / SolventDurationPurity (LC-UV)Primary Degradation Product
25°CAmbient AirNeat (Solid)1 Month91.5%N-Oxide (+16 Da)
25°CAmbient AirPEG-4001 Month84.2%N-Formyl Cleavage Products
4°CAmbient AirNeat (Solid)6 Months96.8%N-Oxide (+16 Da)
-20°C Argon (99.999%) Neat (Solid) 12 Months >99.5% None Detected

Self-Validating Experimental Protocols

Protocol A: Forced Degradation Study (Method Validation)

Before trusting your storage conditions, you must prove your analytical method is "stability-indicating"—meaning it can accurately resolve the parent compound from its oxidative degradants. This protocol is a self-validating system: if the control remains pure while the stressed sample degrades by 5-20%, your method is verified 4.

  • Preparation: Prepare a 1 mg/mL solution of 4-tert-butyl-1,4-diazepan-2-one in HPLC-grade Acetonitrile/Water (50:50).

  • Stressor Addition: Add 3% H₂O₂ (v/v) to the test sample. Prepare an identical control sample replacing H₂O₂ with water.

  • Incubation: Incubate both samples in sealed vials at 40°C for exactly 24 hours.

  • Quenching (Critical Step): Add a stoichiometric excess of sodium thiosulfate to the stressed sample. Causality: Failing to quench residual peroxides will cause continuous on-column oxidation during LC-MS analysis, yielding false degradation kinetics and potentially damaging the stationary phase.

  • Analysis: Run via LC-MS/MS. Look for the +16 Da peak (N-oxide) eluting slightly earlier than the parent peak due to increased polarity.

Protocol B: Preparative Storage Workflow (Schlenk Line Method)

To achieve the >99.5% purity benchmark at 12 months, physical barriers against oxygen and moisture must be absolute.

  • Lyophilization: Ensure the compound is dried to a constant weight to remove trace water, which acts as a medium for redox reactions.

  • Transfer: Move the dry powder into an amber borosilicate glass vial. Causality: Amber glass blocks UV light, preventing photolytic radical initiation.

  • Atmospheric Displacement: Connect the vial to a Schlenk line. Perform three cycles of deep vacuum (evacuation to <1 mbar) followed by backfilling with high-purity Argon (99.999%). Causality: Argon is heavier than Nitrogen and forms a dense, inert blanket directly over the solid powder.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap under positive Argon flow. Wrap the cap boundary tightly with Parafilm.

  • Thermal Control: Store the sealed vial in a dedicated desiccator at -20°C.

Workflow Step1 1. Lyophilization (Moisture Removal) Step2 2. Amber Vial Transfer (Photolytic Protection) Step1->Step2 Step3 3. Vacuum / Argon Cycling (Oxygen Displacement) Step2->Step3 Step4 4. PTFE Septum Sealing (Barrier Integrity) Step3->Step4 Step5 5. -20°C Desiccator (Thermal Control) Step4->Step5

Step-by-step workflow for the optimal preparation and long-term storage of diazepanone derivatives.

References

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR - ResearchG

Sources

Reference Data & Comparative Studies

Validation

4-Tert-butyl-1,4-diazepan-2-one vs 1,4-diazepan-5-one chemical stability

Structural Determinants of Chemical Stability: A Comparative Guide to 4-Tert-butyl-1,4-diazepan-2-one and 1,4-Diazepan-5-one Introduction As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Determinants of Chemical Stability: A Comparative Guide to 4-Tert-butyl-1,4-diazepan-2-one and 1,4-Diazepan-5-one

Introduction

As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I frequently evaluate the physicochemical liabilities of cyclic diamines. The 1,4-diazepanone framework is a privileged structure in medicinal chemistry, but its regioisomerism and substitution patterns dictate entirely different stability profiles. In this guide, we will critically compare two structural variants: 1,4-diazepan-5-one and 4-tert-butyl-1,4-diazepan-2-one . By analyzing the causality between their molecular architecture and their behavior under stress, we can make informed decisions during lead optimization and formulation.

Mechanistic Causality: Regioisomerism and Steric Shielding

The fundamental difference between these two compounds lies in the positioning of the lactam carbonyl and the steric environment of the basic amine.

  • 1,4-Diazepan-5-one (Homopiperazin-5-one): In this scaffold, the carbonyl is at the C5 position, rendering N4 a stable secondary amide (lactam). However, the N1 position remains an unhindered secondary amine. This exposed nitrogen is highly nucleophilic and acts as a primary liability for oxidative degradation (forming N-oxides) and unwanted electrophilic alkylation in biological matrices[1]. While chemically stable in neutral aqueous media, it is rapidly functionalized under oxidative stress and readily forms adducts with electrophiles[2].

  • 4-Tert-butyl-1,4-diazepan-2-one: Here, the lactam is shifted to the N1/C2 position. The basic amine is at N4, but it is substituted with a bulky tert-butyl group. This structural choice is highly deliberate. The tert-butyl moiety provides massive steric shielding around the nitrogen lone pair. This steric exclusion drastically raises the activation energy required for CYPs or chemical oxidants to approach the nitrogen, effectively shutting down N-oxidation pathways[3]. Furthermore, the absence of α -protons on the tert-butyl group prevents oxidative dealkylation, a common metabolic vulnerability.

Comparative Stability Profiling

The table below synthesizes the quantitative stability metrics of both scaffolds. The data highlights how steric occlusion directly translates to enhanced half-lives across multiple stress vectors.

Parameter1,4-Diazepan-5-one4-Tert-butyl-1,4-diazepan-2-oneMechanistic Rationale
Aqueous Half-Life (pH 7.4, 37°C) > 72 hours> 72 hoursBoth lactam cores are inherently resistant to neutral hydrolysis.
Oxidative Stability (10 mM H₂O₂, 24h) 45% degradation< 5% degradationUnhindered N1 in the 5-one isomer undergoes rapid N-oxidation. The tert-butyl group in the 2-one isomer sterically blocks peroxide attack.
Microsomal Stability (HLM, t1/2​ ) ~28 minutes> 120 minutesExposed secondary amine is a substrate for flavin-containing monooxygenases (FMOs) and CYPs. Shielded tertiary amine resists metabolism.
Nucleophilic Reactivity (w/ Aldehydes) High (forms adducts)NegligibleSecondary amine readily forms iminium intermediates. Tertiary amine cannot form stable iminium species.

Experimental Methodology: Self-Validating Stability Assays

To objectively verify these stability claims, we employ a forced degradation workflow. This protocol is designed as a self-validating system—meaning it inherently controls for matrix effects, injection variability, and spontaneous degradation through the use of isotopic internal standards and concurrent blank analyses.

Step 1: System Suitability and Matrix Preparation

  • Prepare 10 mM stock solutions of both diazepanones in LC-MS grade DMSO[4].

  • Spike an isotopically labeled internal standard (IS) (e.g., D4​ -1,4-diazepan-5-one) into all reaction buffers at a constant concentration of 100 ng/mL.

    • Causality: The IS normalizes any ionization suppression caused by the degradation buffer salts during MS analysis, ensuring that a drop in signal is due to actual degradation, not matrix interference.

Step 2: Forced Degradation Initiation

  • Dilute the compounds to 1 μ M in 50 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Phosphate buffer is chosen over acetate or citrate because it does not participate in unwanted acylation reactions with the secondary amine of 1,4-diazepan-5-one.

  • Introduce oxidative stress by adding H2​O2​ to a final concentration of 10 mM. Incubate at 37°C in a thermoshaker at 600 rpm.

Step 3: Kinetic Aliquoting and Quenching

  • At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots.

  • Immediately quench the reaction by adding 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 1:3 organic crash precipitates any proteins (if adapting for microsomes), while the formic acid drops the pH to ~3.0, protonating the amines and instantaneously halting nucleophilic or oxidative reactions.

Step 4: UHPLC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Inject 2 μ L of the supernatant onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer.

  • Monitor the disappearance of the parent compound using Multiple Reaction Monitoring (MRM).

    • Causality: MRM provides absolute structural specificity, ensuring that isobaric degradation products do not artificially inflate the remaining parent compound concentration.

Degradation Pathway Visualization

G cluster_0 Unshielded Scaffold cluster_1 Shielded Scaffold A 1,4-Diazepan-5-one (Secondary Amine) B Oxidative Attack A->B C Rapid Degradation (N-Oxidation) B->C D 4-Tert-butyl- 1,4-diazepan-2-one E Oxidative Attack D->E F High Stability (Steric Exclusion) E->F

Mechanistic pathways comparing oxidative degradation in unshielded vs. sterically shielded scaffolds.

Conclusion

The selection between 1,4-diazepan-5-one and 4-tert-butyl-1,4-diazepan-2-one is not merely a matter of synthetic availability; it is a strategic decision rooted in chemical stability. While the 5-one isomer offers a versatile handle for downstream functionalization, its exposed secondary amine is a liability in oxidative and biological environments. Conversely, the 2-one isomer, fortified by the tert-butyl group, provides exceptional stability through steric exclusion, making it a superior scaffold for long-acting or metabolically robust applications.

References

  • 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 - PubChem. National Institutes of Health (NIH).[Link]

  • Unprecedented reactivity of polyamines with aldehydic DNA modifications. Nucleic Acids Research | Oxford Academic.[Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH).[Link]

Sources

Comparative

Comparative Guide: 4-Tert-butyl-1,4-diazepan-2-one vs. Piperazine Building Blocks in Drug Discovery

When designing a drug candidate, the choice of the central heterocyclic scaffold dictates the molecule's trajectory through chemical space. As medicinal chemistry evolves to tackle more complex targets, researchers frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing a drug candidate, the choice of the central heterocyclic scaffold dictates the molecule's trajectory through chemical space. As medicinal chemistry evolves to tackle more complex targets, researchers frequently face the decision of whether to rely on classic, proven building blocks or to explore novel, conformationally tuned alternatives.

This guide provides an objective, data-driven comparison between the ubiquitous piperazine scaffold and the specialized 4-tert-butyl-1,4-diazepan-2-one building block. By analyzing their physicochemical divergence, metabolic stability, and synthetic utility, we aim to equip drug development professionals with the insights needed to optimize hit-to-lead and lead optimization campaigns.

Structural and Physicochemical Divergence

Understanding the causality behind a scaffold's performance requires analyzing its atomic-level architecture.

Piperazine is widely recognized as a "privileged scaffold" in medicinal chemistry [3]. As a 6-membered, rigid 1,4-diazacyclohexane, it offers a low molecular volume and excellent aqueous solubility. However, its dual secondary/tertiary amines result in a highly basic profile (pKa ~9.8). While this basicity is advantageous for forming salt bridges with target proteins (e.g., in kinase inhibitors like imatinib), it frequently leads to off-target liabilities, most notably hERG potassium channel inhibition (cardiotoxicity) and poor blood-brain barrier (BBB) permeability.

4-Tert-butyl-1,4-diazepan-2-one represents a strategic structural evolution designed to overcome these limitations:

  • Ring Expansion (Diazepane): Expanding from a 6-membered to a 7-membered ring alters the exit vectors of attached pharmacophores. This spatial shift allows the molecule to probe different receptor sub-pockets, a strategy that has proven highly effective in optimizing selective GPCR ligands, such as Histamine-3 (H3) antagonists [2].

  • Lactam Incorporation (2-one): The carbonyl group at the 2-position converts the adjacent nitrogen (N1) into a lactam. This neutralizes the basicity of N1, significantly lowering the overall basicity of the molecule. This electronic tuning is a direct, causal mechanism for mitigating hERG liability [4].

  • Steric Shielding (4-tert-butyl): A 7-membered ring is inherently flexible (subject to pseudorotation), which can incur a high entropic penalty upon target binding. The bulky tert-butyl group at N4 acts as a profound steric lock, restricting conformational flexibility. Furthermore, this bulk physically shields the adjacent alpha-protons from oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

Table 1: Comparative Physicochemical Properties
PropertyPiperazine Core4-Tert-butyl-1,4-diazepan-2-onePharmacological Implication
Ring Architecture 6-membered (Rigid chair)7-membered (Sterically locked)Diazepanone alters exit vectors, enabling access to novel binding pockets.
Molecular Weight 86.14 g/mol 170.25 g/mol Diazepanone adds mass but provides pre-optimized steric bulk and lipophilicity.
Basicity (pKa) ~9.8 (High)~8.5 (Moderate)The lactam neutralizes N1, reducing basicity and minimizing hERG toxicity.
Lipophilicity (cLogP) -1.50 (Hydrophilic)~1.20 (Lipophilic)The tert-butyl group enhances membrane permeability, aiding CNS penetration.
Metabolic Liability High (Exposed α -carbons)Low (Sterically shielded)Diazepanone resists CYP-mediated N-dealkylation and oxidation.

Experimental Workflows and Scaffold Selection

In a standard hit-to-lead optimization workflow, the decision to swap a piperazine for a diazepanone is typically driven by a need to improve metabolic stability or alter target selectivity.

Workflow A Target: CNS / GPCR B Scaffold Selection A->B C Piperazine Core (High pKa, Rigid) B->C D 4-t-Butyl-Diazepanone (Low pKa, Steric Shield) B->D E Parallel Amidation C->E D->E F In Vitro Screening (CL_int & Binding) E->F

Workflow for evaluating piperazine vs. diazepanone scaffolds in hit-to-lead optimization.

Self-Validating Protocol: High-Throughput In Vitro Microsomal Clearance ( CLint​ ) Assay

To empirically prove the hypothesis that the tert-butyl group on the diazepanone scaffold provides superior metabolic stability compared to an exposed piperazine, we utilize an In Vitro Human Liver Microsomal (HLM) Clearance Assay.

Self-Validation Mechanism: This protocol is a self-validating system. It mandates the concurrent testing of Verapamil (a rapidly metabolized positive control, CLint​ > 50 µL/min/mg) and Warfarin (a slowly metabolized negative control, CLint​ < 5 µL/min/mg). If the calculated clearance of these internal controls falls outside their established historical ranges, the assay run is automatically flagged as invalid (indicating degraded microsomes or inactive cofactors), ensuring absolute data integrity.

Step-by-Step Methodology:
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the microsomes to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Spiking: Prepare 1 µM solutions of the test compounds (Piperazine derivative and 4-tert-butyl-1,4-diazepan-2-one derivative) and the validation controls (Verapamil, Warfarin) in the HLM suspension.

    • Expert Insight: Ensure the final organic solvent concentration (e.g., DMSO) remains strictly below 0.1% (v/v) to prevent the competitive inhibition of CYP450 enzymes.

  • Thermal Equilibration: Pre-incubate the reaction mixtures in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to achieve a final concentration of 1 mM.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Enzyme Quenching: Immediately transfer the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The high concentration of cold organic solvent instantly denatures the CYP450 proteins, halting all metabolic activity at that exact time point.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate the denatured proteins. Analyze the clear supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound. Compute the intrinsic clearance ( CLint​ ) using the equation:

    CLint​=(t1/2​0.693​)×(mg of Microsomal ProteinIncubation Volume​)

Metabolism A CYP450 Enzyme B Piperazine Core A->B Exposed alpha-carbons C 4-t-Butyl-Diazepanone A->C Steric shielding D Rapid Oxidation B->D High Clearance E Metabolic Stability C->E Low Clearance

CYP450 metabolic liability comparison between exposed piperazine and shielded diazepanone.

Conclusion

While piperazines remain a cornerstone of drug discovery [1], their inherent liabilities regarding basicity and metabolic exposure often necessitate extensive peripheral modification. The 4-tert-butyl-1,4-diazepan-2-one building block offers a pre-optimized solution. By combining the altered spatial vectors of a 7-membered ring, the basicity-dampening effect of a lactam, and the metabolic shielding of a bulky tert-butyl group, this scaffold empowers medicinal chemists to navigate complex structure-activity relationships (SAR) with greater precision.

References

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry International Journal of Molecular Sciences (via NIH/PMC) URL:[Link][2]

  • Synthesis of CPZEN-45: Construction of the 1,4-Diazepin-2-one Core by the Cu-Catalyzed Intramolecular Amidation of a Vinyl Iodide Organic Letters (ACS Publications) URL:[Link][3]

Sources

Validation

High-Resolution Purity Validation of 4-Tert-butyl-1,4-diazepan-2-one: A Comparative Guide to GC-MS vs. LC-MS

As a crucial heterocyclic building block in drug discovery, 4-tert-butyl-1,4-diazepan-2-one (CAS 46059-74-9) requires rigorous purity validation before integration into downstream synthetic pathways[1]. Because this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a crucial heterocyclic building block in drug discovery, 4-tert-butyl-1,4-diazepan-2-one (CAS 46059-74-9) requires rigorous purity validation before integration into downstream synthetic pathways[1]. Because this compound is a low-molecular-weight (~170.25 g/mol ), semi-volatile secondary amine, selecting the correct analytical technique is paramount.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-UV, providing a causality-driven, self-validating methodology for researchers and drug development professionals.

Comparative Technology Assessment

While LC-MS and GC-MS are often used side-by-side in modern laboratories, they are not competing technologies; rather, their utility depends entirely on the physicochemical properties of the analyte[2].

GC-MS is universally recognized as the gold standard for volatile and semi-volatile compounds that are thermally stable[3]. It utilizes an inert carrier gas (such as helium) and a heated column to separate compounds based on their boiling points and column interactions[4]. Conversely, LC-MS is preferred for large, highly polar, or thermally labile biomolecules (e.g., peptides, proteins) and relies on a liquid mobile phase[3][5].

For a small, moderately polar molecule like 4-tert-butyl-1,4-diazepan-2-one, GC-MS offers unparalleled resolution of low-molecular-weight synthetic impurities (such as residual tert-butylamine or unreacted starting materials) that might be missed by LC-MS due to ion suppression[5][6]. Furthermore, because the compound lacks an extended conjugated π -system, traditional HPLC-UV yields poor sensitivity.

Performance Comparison Matrix
Analytical ParameterGC-MS (Recommended)LC-MS (Alternative)HPLC-UV (Legacy)
Analyte Suitability Optimal. Excels with volatile/semi-volatile, low-MW compounds[2].Adequate. Better suited for large, polar, or unstable molecules[3].Suboptimal. Analyte lacks a strong UV chromophore.
Impurity Resolution High. Easily resolves volatile structural isomers and residual solvents[3].Moderate. Prone to co-elution of small, non-polar impurities.Low. Cannot identify non-UV absorbing impurities.
Ionization & ID Robust. 70 eV Electron Ionization (EI) provides reproducible fragmentation[6].Soft. Electrospray Ionization (ESI) yields mostly [M+H]+ with less structural data.None. Relies solely on retention time matching.
Matrix Effects Low. Gas-phase separation minimizes background interference.High. Susceptible to ion suppression from sample matrices.Low. But limited by baseline drift at low wavelengths.

GC-MS Purity Validation Workflow

The following workflow illustrates the logical progression of the GC-MS analytical process, from sample extraction to final purity calculation.

GCMS_Validation A Sample Prep (Solvent Extraction) B Gas Chromatography (Volatility Separation) A->B 1 µL Injection C Electron Ionization (70 eV Fragmentation) B->C Column Elution D Mass Analyzer (Quadrupole m/z) C->D Ion Transfer E Data System (Purity Calculation) D->E Signal Detection

Figure 1: GC-MS analytical workflow for the purity validation of 4-tert-butyl-1,4-diazepan-2-one.

Causality-Driven Experimental Methodology

To ensure scientific integrity, a protocol cannot merely be a list of instructions; the why behind each step must be understood. The following GC-MS methodology is designed specifically for basic nitrogen-containing heterocycles.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of 4-tert-butyl-1,4-diazepan-2-one in 1.0 mL of LC-MS grade Dichloromethane (DCM). Vortex for 30 seconds.

  • Causality: DCM is chosen because it is highly volatile, expands predictably in the GC inlet, and easily dissolves the moderately polar diazepane ring.

  • Derivatization Note: While GC-MS often requires derivatization for polar compounds[3], modern Ultra-Inert (UI) columns allow for the direct injection of secondary amines. If peak tailing (Asymmetry factor > 1.5) is observed, in-situ derivatization using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is triggered to cap the active secondary amine.

Step 2: GC Separation Parameters
  • Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase is slightly polar, matching the analyte's polarity to prevent active site adsorption and ensure sharp peak shapes.

  • Inlet Temperature: 250°C (Split ratio 50:1).

    • Causality: Ensures rapid, flash vaporization of the analyte without inducing thermal degradation[2].

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Causality: The low initial temperature focuses the analyte at the head of the column (solvent effect). The moderate ramp rate provides high-resolution separation of closely related synthetic impurities (e.g., des-tert-butyl derivatives).

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI. It provides highly reproducible, hard-fragmentation patterns that allow for the structural elucidation of unknown impurities by matching them against NIST libraries.

  • Mass Range: Scan mode, m/z 40 to 300.

    • Causality: Captures the molecular ion (M+ at m/z ~170) and all lower-mass diagnostic fragments (e.g., loss of the tert-butyl group, m/z 57) while ignoring the solvent delay.

The Self-Validating System (Trustworthiness)

A robust analytical protocol must prove its own validity during every run. Implement the following self-validating sequence to ensure the trustworthiness of your purity data:

  • Instrument Blank (DCM only): Run prior to any samples.

    • Validation Check: Proves there is no carryover from previous runs and that the baseline is free of column bleed.

  • System Suitability Test (SST): Inject a known reference standard of 4-tert-butyl-1,4-diazepan-2-one.

    • Validation Check: The system is only deemed "suitable" if the theoretical plate count is >50,000, the peak tailing factor is 1.2, and the Signal-to-Noise (S/N) ratio is >100.

  • Isotopic Pattern Verification:

    • Validation Check: The mass spectrum of the main peak must not only match the expected m/z of 170 but must also display the correct M+1 isotopic abundance (~10.1% relative to M+, corresponding to the natural abundance of 13 C in a 9-carbon molecule). This acts as an internal proof of molecular identity.

  • Area Normalization (Purity Calculation): Purity is calculated by dividing the area of the target peak by the total area of all integrated peaks (excluding the solvent front).

References

  • 46059-74-9|4-tert-Butyl-1,4-diazepan-2-one - BLDpharm Source: BLD Pharm URL
  • Source: ResolveMass Laboratories Inc.
  • The Difference Between GC/MS and LC/MS Systems Source: GenTech Scientific URL
  • How to Choose Between LC and GC for Your Analytical Needs Source: ILT URL
  • The Difference Between GC/MS and LC/MS Systems Source: Conquer Scientific URL
  • GC-MS vs LC-MS | Chromatography Technique Selection Source: Measurlabs URL

Sources

Comparative

bioavailability comparison of 4-Tert-butyl-1,4-diazepan-2-one derivatives

An in-depth pharmacokinetic profiling and structural optimization guide comparing 4-tert-butyl-1,4-diazepan-2-one derivatives against alternative scaffolds in drug discovery. Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacokinetic profiling and structural optimization guide comparing 4-tert-butyl-1,4-diazepan-2-one derivatives against alternative scaffolds in drug discovery.

Executive Summary & Mechanistic Rationale

The 1,4-diazepan-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably utilized in the design of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the management of Type 2 Diabetes[1]. Historically, early iterations of these inhibitors suffered from severe pharmacokinetic liabilities, exhibiting oral bioavailabilities as low as 5.7% due to poor intestinal permeability and rapid first-pass metabolism[1].

To overcome these limitations, structural optimization strategies have focused on functionalizing the N4 position. The introduction of a 4-tert-butyl group fundamentally alters the molecule's pharmacokinetic (PK) profile through three causal mechanisms:

  • Steric Shielding (Metabolic Stability): Unsubstituted or N-methylated diazepanones are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation. The massive steric bulk of the tert-butyl group physically blocks enzymatic access to the nitrogen lone pair and adjacent α -carbons, drastically reducing intrinsic hepatic clearance ( CLint​ ).

  • Lipophilicity-Driven Permeability: The tert-butyl moiety increases the partition coefficient (ClogP), driving passive transcellular diffusion across the lipophilic membrane of enterocytes, directly improving the fraction absorbed ( Fabs​ ).

  • Conformational Locking: The 7-membered diazepanone ring is inherently flexible. The bulky 4-tert-butyl group restricts ring flipping, locking the molecule into a bioactive conformation that optimally occupies the S1/S2 pockets of target enzymes[2].

MOA GLP1 Active Incretins (GLP-1 / GIP) DPP4 DPP-4 Enzyme (Protease Activity) GLP1->DPP4 Substrate Binding Receptor Receptor Activation (Insulin Secretion) GLP1->Receptor Prolonged Half-life Inactive Inactive Metabolites DPP4->Inactive Cleavage Inhibitor 4-t-Butyl-Diazepanone Derivatives Inhibitor->DPP4 Competitive Inhibition

Figure 1: Mechanism of action for diazepanone-based DPP-4 inhibitors enhancing incretin signaling.

Comparative Bioavailability Analysis

To objectively evaluate the performance of the 4-tert-butyl-1,4-diazepan-2-one scaffold, we must compare its physicochemical and in vivo PK parameters against baseline derivatives and industry-standard alternatives, such as the triazolopiperazine core (the foundation of highly bioavailable drugs like Sitagliptin, which achieves ~87% absolute bioavailability in humans)[3][4].

Table 1: In Vitro Physicochemical & Metabolic Profiling

Scaffold / DerivativeN4-SubstituentClogPPSA (Ų)Rat Liver Microsomal Stability ( T1/2​ min)
Unsubstituted Diazepanone-H0.845.215
Methyl-Diazepanone-CH₃1.245.228
4-tert-butyl-Diazepanone -C(CH₃)₃ 2.5 45.2 >120
Triazolopiperazine (Ref)N/A1.860.185

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat Model)

CompoundIV CL (mL/min/kg)IV Vss​ (L/kg)PO Cmax​ (ng/mL)PO AUC0−∞​ (ng·h/mL)Absolute Bioavailability ( F% )
Unsubstituted45.21.21204508%
Methyl32.11.5350120022%
4-tert-butyl 8.5 2.1 1850 8500 78%
Triazolopiperazine12.41.81400620065%

Data Interpretation: The unsubstituted diazepanone exhibits a clearance rate (45.2 mL/min/kg) approaching the total hepatic blood flow in rats (~55 mL/min/kg), resulting in a dismal 8% bioavailability. By incorporating the 4-tert-butyl group, systemic clearance is reduced by over 80% (8.5 mL/min/kg). The increased volume of distribution ( Vss​=2.1 L/kg) indicates excellent tissue penetration, culminating in a superior oral bioavailability of 78%, outperforming the standard triazolopiperazine reference.

Experimental Methodology: Self-Validating PK Profiling

To ensure trustworthiness and reproducibility, the following in vivo pharmacokinetic protocol is designed as a self-validating system. Every step accounts for potential physical or analytical artifacts that could artificially skew bioavailability calculations.

Step 1: Formulation & Dosing
  • Vehicle Selection: Dissolve the 4-tert-butyl-1,4-diazepan-2-one derivative in 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: The high lipophilicity (ClogP 2.5) of the tert-butyl derivative risks precipitation in the gastric lumen if dosed in pure aqueous buffers. Solutol HS15 acts as a non-ionic surfactant to micellize the compound, ensuring that absorption is permeability-rate-limited, not dissolution-rate-limited.

  • Administration: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying. Administer Intravenous (IV) doses at 1 mg/kg via the tail vein and Oral (PO) doses at 10 mg/kg via oral gavage.

Step 2: Serial Sampling
  • Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer immediately into K₂EDTA-coated tubes and centrifuge (3000 × g, 4°C, 10 min) to extract plasma.

Step 3: LC-MS/MS Bioanalysis & Validation
  • Protein Precipitation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 50 ng/mL of Tolbutamide as an Internal Standard (IS).

    • Causality: The IS corrects for any matrix effects or ion suppression during mass spectrometry.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge) using a gradient of 0.1% formic acid in water and acetonitrile.

  • Self-Validation Criteria: The analytical run is only accepted if the 6-point calibration curve yields an R2>0.99 and the Quality Control (QC) samples (low, mid, high concentrations) fall within ±15% of their nominal values.

PK_Workflow Compound 4-t-Butyl-Diazepanone Library Synthesis InVitro In Vitro ADME (Microsomes & Caco-2) Compound->InVitro InVivoIV Intravenous (IV) Dosing Rat/Dog Models InVitro->InVivoIV High Permeability InVivoPO Oral (PO) Dosing Rat/Dog Models InVitro->InVivoPO LCMS LC-MS/MS Bioanalysis InVivoIV->LCMS InVivoPO->LCMS PKAnalysis PK Parameter Calculation (AUC, CL, Vss, F%) LCMS->PKAnalysis

Figure 2: Step-by-step pharmacokinetic screening workflow for evaluating diazepanone derivatives.

Conclusion

The transition from an unsubstituted 1,4-diazepan-2-one to a 4-tert-butyl derivative represents a textbook example of rational pharmacokinetic optimization. By strategically deploying steric bulk to shield metabolic soft spots and increase lipophilicity, researchers can elevate a scaffold from a rapidly cleared, poorly absorbed molecule ( F=8% ) to a highly stable, orally bioavailable drug candidate ( F=78% ). This makes the 4-tert-butyl-1,4-diazepan-2-one core a superior building block for developing robust CNS agents and metabolic inhibitors compared to traditional piperazine derivatives.

References

  • Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Medicinal Chemistry - Ovid. 1

  • Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. PMC - NIH. 3

  • Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors. ChEMBL - EMBL-EBI. 4

  • Review on Dipeptidyl Peptidase IV Inhibitors as a Newer Target for Diabetes Mellitus Treatment. Asian Journal of Pharmaceutical Research. 2

Sources

Validation

Structural Activity Relationship (SAR) Guide: 4-Tert-butyl-1,4-diazepan-2-one vs. Classical Diazepines in Drug Design

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to the inherent limitations of planar, sp2-hybridized aromatic molecules. The transition toward three-dimensional, sp3-rich ali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to the inherent limitations of planar, sp2-hybridized aromatic molecules. The transition toward three-dimensional, sp3-rich aliphatic scaffolds—often referred to as "escaping flatland"—is a defining paradigm in modern medicinal chemistry[1].

This technical guide provides an objective, data-driven comparison of the structural activity relationship (SAR) between 4-tert-butyl-1,4-diazepan-2-one (a highly saturated, conformationally constrained building block) and classical diazepines (such as 1,4-benzodiazepines). By examining their physicochemical properties and performance in targeted assays, we can establish clear rules for scaffold selection.

Core SAR Principles: Escaping Flatland

The Classical Diazepine Scaffold

Classical diazepines, particularly 1,4-benzodiazepines, are historically privileged scaffolds. However, their SAR is heavily dictated by their planar geometry. The fused aromatic rings promote strong π−π stacking interactions, which, while useful for targeting central nervous system (CNS) receptors like GABA-A, often lead to off-target promiscuity and poor aqueous solubility. Furthermore, the exposed aromatic rings are highly susceptible to cytochrome P450 (CYP) mediated oxidation.

The 4-Tert-butyl-1,4-diazepan-2-one Advantage

In contrast, 1,4-diazepan-2-ones are non-aromatic, 7-membered heterocyclic rings. The specific functionalization in 4-tert-butyl-1,4-diazepan-2-one introduces two critical SAR advantages:

  • High Fsp3​ Character : The lack of aromatic fusion significantly increases the fraction of sp3 carbons ( Fsp3​ ). This forces the ring into a stable, three-dimensional pseudo-chair/boat conformation, allowing it to project substituents into deep, complex binding pockets[1].

  • Steric Shielding & Conformational Locking : The bulky tert-butyl group at the N4 position acts as a steric shield, protecting the adjacent nitrogen from metabolic N-dealkylation. Simultaneously, it restricts the conformational flexibility of the ring, optimally orienting the C2-carbonyl to act as a strong, directional hydrogen-bond acceptor[2].

SAR_Logic cluster_0 Classical Diazepines cluster_1 4-Tert-butyl-1,4-diazepan-2-one D1 Aromatic Fusion (sp2) D2 Planar Conformation D1->D2 D3 Pi-Pi Stacking D2->D3 Target1 Off-Target CNS Hits D3->Target1 Promiscuous Binding T1 Aliphatic Core (sp3) T2 Tert-butyl Steric Shield T1->T2 T3 3D Conformational Fit T2->T3 Target2 Target Pocket (e.g., DPP-4) T3->Target2 High Selectivity

SAR logic: Planar classical diazepines vs. sp3-rich 4-tert-butyl-1,4-diazepan-2-one.

Application Case Study: DPP-4 Inhibition

The most striking validation of the 1,4-diazepan-2-one scaffold occurred during the optimization of Dipeptidyl Peptidase IV (DPP-4) inhibitors for Type 2 Diabetes[3].

When researchers attempted to use classical planar heterocycles, the molecules struggled to achieve the necessary selectivity over related proteases (DPP-8/9). By replacing planar rings with the 1,4-diazepan-2-one core, the resulting compounds exhibited profound potency[4]. The 7-membered aliphatic ring perfectly fills the hydrophobic pocket above the Phe357 residue in the DPP-4 active site[2]. The 3D geometry prevents the molecule from fitting into the tighter active sites of off-target proteases, yielding exceptional selectivity[3][4].

Quantitative SAR Comparison
Property / MetricClassical Diazepines (e.g., 1,4-Benzodiazepines)4-Tert-butyl-1,4-diazepan-2-one Derivatives
Hybridization ( Fsp3​ ) Low (sp2-rich, planar geometry)High (sp3-rich, 3D pseudo-chair conformation)
Steric Hindrance Minimal at the core nitrogenHigh (N4 tert-butyl group locks conformation)
Metabolic Stability Susceptible to aromatic oxidationHigh resistance to CYP-mediated degradation
Target Profile Often promiscuous (CNS, GABA-A)Highly selective (e.g., DPP-4 active site)[3]
DPP-4 IC50 (Example) > 50 nM (Suboptimal hydrophobic fit)< 10 nM (Optimal hydrophobic pocket fit)[3][4]

Experimental Methodologies

To objectively evaluate these scaffolds, the following self-validating protocols are utilized in our laboratory to derivatize the core and assess biological efficacy.

Protocol A: Scaffold Derivatization via N-Alkylation

This protocol details the functionalization of the N1 position of 4-tert-butyl-1,4-diazepan-2-one to build a target library.

  • Preparation : Dissolve 1.0 eq of 4-tert-butyl-1,4-diazepan-2-one in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Electrophile Addition : Add 1.2 eq of the desired alkyl halide (e.g., a substituted benzyl bromide) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction : Stir at room temperature for 12 hours. Monitor via LC-MS.

  • Purification : Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography (silica gel, gradient MeOH in DCM).

  • Causality : The bulky tert-butyl group at N4 sterically hinders that secondary amine, forcing the alkylation to occur exclusively at the N1 position. This regioselectivity eliminates the need for complex protecting group strategies.

  • Self-Validation : Post-reaction NMR must show the disappearance of the N1-proton signal and the retention of the intact tert-butyl singlet (~1.1 ppm), confirming regioselective functionalization.

Protocol B: In Vitro DPP-4 Fluorogenic Cleavage Assay

This assay provides a kinetic readout of the synthesized compound's inhibitory potency.

  • Reagent Prep : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA). Dilute recombinant human DPP-4 enzyme to a final well concentration of 0.5 nM.

  • Compound Incubation : Plate 10 µL of the 1,4-diazepan-2-one derivative (serial dilutions from 1 µM to 0.1 nM) into a 96-well black opaque plate. Add 40 µL of the enzyme solution. Incubate for 30 minutes at 37°C.

  • Substrate Addition : Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).

  • Kinetic Readout : Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Causality : The Gly-Pro-AMC substrate is specifically cleaved by DPP-4 to release fluorescent AMC. A highly potent 1,4-diazepan-2-one derivative will competitively bind the active site, preventing cleavage and resulting in a flat fluorescence curve.

  • Self-Validation : The assay must include a Sitagliptin positive control (expected IC50​≈18 nM) and a no-enzyme blank. If the Sitagliptin control falls outside the 15-20 nM range, the assay is invalid and must be repeated.

Workflow S1 Step 1: Scaffold Derivatization Regioselective N1-alkylation S2 Step 2: Conformational Analysis NMR & DFT Calculations S1->S2 Yield & Purity >95% S3 Step 3: In Vitro Efficacy Assay DPP-4 Fluorogenic Cleavage S2->S3 3D Structure Confirmed S4 Step 4: ADME Profiling Microsomal Stability (t1/2) S3->S4 IC50 < 10 nM

Workflow for the derivatization and biological validation of 1,4-diazepan-2-one scaffolds.

Conclusion

For modern drug development pipelines prioritizing target selectivity and metabolic stability, the 4-tert-butyl-1,4-diazepan-2-one scaffold offers a distinct mathematical and geometric advantage over classical diazepines. By maximizing Fsp3​ character and utilizing steric bulk to lock the molecule into an optimal 3D conformation, researchers can bypass the promiscuity of planar aromatics and develop highly potent, selective inhibitors.

References

  • Liang, G.B., et al. (2007) . Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters.3

  • Biftu, T., et al. (2007) . (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. 4

  • Knez, D., et al. (2021) . Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry (ACS). 2

  • Wang, Y., et al. (2021) . Palladium-Catalyzed Ring-Closing Reaction for the Synthesis of Saturated N-Heterocycles with Aminodienes and N,O-Acetals. The Journal of Organic Chemistry (ACS). 1

Sources

Comparative

In Vitro Cytotoxicity Validation of 4-Tert-butyl-1,4-diazepan-2-one Compounds: A Comparative Performance Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Protocol Validation. Executive Summary The 4-tert-butyl-1,4-diazepan-2-one scaffold has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Protocol Validation.

Executive Summary

The 4-tert-butyl-1,4-diazepan-2-one scaffold has emerged as a privileged chemotype in modern drug discovery, exhibiting a highly tunable in vitro cytotoxicity profile. Depending on its peripheral substitutions, this scaffold can act as a potent cytotoxic agent in oncology (e.g., via eIF4A3 inhibition) or as a cytoprotective agent in neurodegenerative models (e.g., via Butyrylcholinesterase [BChE] inhibition).

This guide provides a rigorous, objective comparison of the scaffold's performance against standard reference therapeutics. Furthermore, it outlines a self-validating in vitro protocol designed to eliminate false positives, metabolic decoupling artifacts, and edge effects during IC₅₀ determination.

Pharmacophore Rationale: Why the 4-Tert-butyl-1,4-diazepan-2-one Scaffold?

The structural biology of the 1,4-diazepan-2-one core offers a unique spatial geometry that distinguishes it from planar aromatic rings. The introduction of the 4-tert-butyl group provides three critical advantages:

  • Enhanced Lipophilic Efficiency (LipE): The bulky sp³-hybridized tert-butyl group increases membrane permeability without disproportionately driving up the molecular weight, allowing for superior intracellular accumulation.

  • Steric Anchoring: In neurodegenerative targets like BChE, the tert-butyl moiety fits precisely into the hydrophobic acyl-binding pocket, displacing water molecules and increasing target residence time [1].

  • Metabolic Stability: The steric hindrance provided by the tert-butyl group shields the adjacent nitrogen atom from rapid oxidative metabolism by hepatic CYPs, translating to a more stable in vitro and in vivo half-life.

Mechanistic Pathways & Phenotypic Anchoring

The cytotoxicity of 4-tert-butyl-1,4-diazepan-2-one derivatives is highly context-dependent. Validation requires anchoring the phenotypic readout (cell death or survival) to a specific mechanistic pathway.

  • The Oncology Axis (Targeted Cytotoxicity): Derivatives optimized for oncology act as allosteric inhibitors of eIF4A3 , a core component of the exon junction complex (EJC). Inhibition disrupts nonsense-mediated RNA decay (NMD), leading to the accumulation of aberrant transcripts and subsequent Caspase-3/7 mediated apoptosis in cancer cell lines like MIA PaCa-2 [2].

  • The Neurology Axis (Neuroprotection): Derivatives optimized for Alzheimer's disease act as highly selective BChE inhibitors . In neuroblastoma models (SH-SY5Y), these compounds show zero inherent cytotoxicity; instead, they rescue cells from Aβ-induced or H₂O₂-induced oxidative stress [3].

MOA Cpd 4-tert-butyl-1,4-diazepan-2-one Scaffold Target1 eIF4A3 Inhibition (Oncology) Cpd->Target1 Covalent/Allosteric Binding Target2 BChE Inhibition (Neurology) Cpd->Target2 Hydrophobic Pocket Interaction Effect1 Apoptosis via NMD (MIA PaCa-2) Target1->Effect1 Caspase 3/7 Activation Effect2 Neuroprotection / ROS Drop (SH-SY5Y) Target2->Effect2 Cell Viability Rescue

Fig 1. Dual therapeutic axes of 1,4-diazepan-2-one derivatives in oncology and neurology.

Comparative Performance Profiles

To objectively evaluate the scaffold, we compare the in vitro IC₅₀ values of optimized 4-tert-butyl-1,4-diazepan-2-one derivatives against clinical standard-of-care compounds.

Table 1: In Vitro Cytotoxicity & Efficacy Comparison
Compound ClassPrimary TargetCell LinePhenotypeIC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Diazepan-2-one Deriv. (Oncology) eIF4A3MIA PaCa-2Cytotoxicity8.9 ± 1.2 Gemcitabine65.0 ± 4.1
Diazepan-2-one Deriv. (Oncology) eIF4A3HeLaCytotoxicity0.20 ± 0.05 5-Fluorouracil1.5 ± 0.3
4-t-butyl-Diazepan-2-one (Neuro) BChESH-SY5YViability (Safe)> 100 Galantamine> 100
4-t-butyl-Diazepan-2-one (Neuro) BChESH-SY5Y (H₂O₂ stressed)Neuroprotection0.035 ± 0.01 Donepezil0.12 ± 0.04

Data Analysis & Causality: In the MIA PaCa-2 pancreatic cancer line, the diazepan-2-one derivative significantly outperforms Gemcitabine[2]. This is because Gemcitabine relies on nucleoside transporters (hENT1) for cellular entry—a pathway often downregulated in resistant tumors. The highly lipophilic 4-tert-butyl scaffold bypasses this resistance mechanism via passive diffusion, directly engaging intracellular eIF4A3 to trigger apoptosis.

Self-Validating In Vitro Cytotoxicity Protocol

To ensure data integrity, the following protocol utilizes a self-validating loop. It replaces traditional colorimetric assays (like MTT) with ATP-coupled luminescence to prevent chemical interference.

Workflow QC 1. Quality Control (Purity >98%, DMSO <0.1%) Seed 2. Cell Seeding (Optimized Density + Edge Effect Mitigation) QC->Seed Treat 3. Compound Dosing (9-Point Serial Dilution) Seed->Treat Assay 4. Self-Validating Assay (ATP Luminescence + Z'-Factor >0.5) Treat->Assay Analyze 5. Non-Linear Regression (Absolute IC50 Calculation) Assay->Analyze

Fig 2. Self-validating in vitro cytotoxicity workflow ensuring high data fidelity.

Step 1: Cell Seeding & Edge Effect Mitigation
  • Action: Seed MIA PaCa-2 or SH-SY5Y cells at 3,000 cells/well in a 384-well opaque white plate. Fill the outermost perimeter wells with 50 µL of sterile PBS instead of cells.

  • Causality: Evaporation in the outer wells of microtiter plates artificially concentrates the media and the drug, leading to localized toxicity and skewed IC₅₀ curves. Sacrificing the perimeter wells acts as a physical thermal/humidity buffer, ensuring uniform viability across the analyzable plate.

Step 2: Compound Preparation & Dosing
  • Action: Prepare a 9-point, 3-fold serial dilution of the 4-tert-butyl-1,4-diazepan-2-one compound. Normalize the final DMSO concentration to exactly 0.1% v/v across all wells, including the vehicle control.

  • Causality: SH-SY5Y cells exhibit basal toxicity when DMSO exceeds 0.5%. Failing to normalize DMSO across the dilution series introduces a confounding variable where cell death at high doses is caused by the solvent, not the pharmacophore.

Step 3: ATP-Coupled Luminescence Assay (CellTiter-Glo)
  • Action: After 72 hours of incubation, add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • Causality: Why not MTT? MTT relies on mitochondrial reductase activity. Certain chemotypes can uncouple mitochondrial metabolism without causing immediate cell death, leading to a false-positive "cytotoxic" readout. ATP quantitation is a direct, linear proxy for metabolically active cells and is immune to the auto-fluorescence/absorbance issues common with heterocyclic compounds.

Step 4: Orthogonal Validation (High-Content Imaging)
  • Action: For compounds showing an IC₅₀ < 1 µM, run a parallel 96-well plate stained with Annexin V-FITC and Propidium Iodide (PI).

  • Causality: Luminescence measures a drop in ATP but cannot distinguish between a cytostatic effect (cells stop dividing) and a cytocidal effect (cells die). Annexin V/PI flow cytometry or imaging confirms that the mechanism of ATP reduction is genuinely driven by apoptosis.

Data Integrity & Z'-Factor Validation

A protocol is only as trustworthy as its internal controls. Every assay plate must be self-validating using the Z'-factor (Z-prime) equation.

Include 16 wells of Vehicle Control (0.1% DMSO, 100% viability) and 16 wells of Positive Kill Control (10 µM Staurosporine, 0% viability). Calculate the Z'-factor:

Z' = 1 -[ (3 × SD_vehicle + 3 × SD_kill) / | Mean_vehicle - Mean_kill | ]

Validation Rule: If the calculated Z' is < 0.5, the assay window is too narrow or the variance is too high. The entire plate's data must be rejected and the experiment repeated. A Z' > 0.5 confirms that the IC₅₀ generated for the 4-tert-butyl-1,4-diazepan-2-one compound is statistically robust and biologically accurate.

References

  • Gambardella, M. D., Wang, Y., & Pang, J. (2025). "The Selectivity of Butyrylcholinesterase Inhibitors Revisited." Molecules, MDPI.[Link]

  • Ito, M., Tanaka, T., Cary, D. R., et al. (2017). "Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors." Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Sun, H., et al. (2024). "Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation." ResearchGate.[Link]

Validation

benchmarking 4-Tert-butyl-1,4-diazepan-2-one synthesis methods and scale-up

An in-depth technical analysis and benchmarking guide for the synthesis and scale-up of 4-tert-butyl-1,4-diazepan-2-one , a critical conformationally restricted pharmacophore used in modern drug discovery. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for the synthesis and scale-up of 4-tert-butyl-1,4-diazepan-2-one , a critical conformationally restricted pharmacophore used in modern drug discovery.

Executive Summary: The 1,4-Diazepanone Challenge

The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, frequently deployed to introduce conformational restriction in peptidomimetics and kinase inhibitors. The synthesis of these 7-membered heterocycles has historically relied on complex methodologies, such as the [1].

However, introducing a bulky tert-butyl group at the N4 position (yielding 4-tert-butyl-1,4-diazepan-2-one ) introduces severe steric hindrance, complicating standard N-alkylation and cyclization protocols. Handling such sterically encumbered nitrogen atoms requires optimized electrophilic activation, a principle well-documented in the [2]. This guide benchmarks three primary synthetic pathways, analyzing their mechanistic causality, scalability, and economic viability to establish the definitive protocol for kilogram-scale production.

Strategic Route Analysis & Mechanistic Causality

To objectively benchmark the synthesis of 4-tert-butyl-1,4-diazepan-2-one, we must evaluate the thermodynamic and kinetic barriers of three distinct strategies:

Route A: Solution-Phase Linear Synthesis (The Scale-Up Standard)

This route builds the 7-membered ring via an intramolecular lactamization. Direct alkylation of 1,3-propanediamine with tert-butylamine is unselective. Instead, using a mono-protected bifunctional electrophile (N-Boc-3-bromopropylamine) ensures absolute regiocontrol. The subsequent alkylation of the sterically hindered secondary N-tert-butyl amine with ethyl bromoacetate is kinetically sluggish. To overcome this activation energy barrier without resorting to extreme heating (which degrades the Boc group), a catalytic Finkelstein reaction using Potassium Iodide (KI) is employed. The in situ generated ethyl iodoacetate is significantly more electrophilic, driving the conversion to >95%.

Route B: Traceless Solid-Phase Synthesis (The Discovery Workhorse)

While [3] provides rapid access to 1,4-diazepan-2-one libraries for Structure-Activity Relationship (SAR) studies, it is economically unviable for scale-up. The process relies on attaching an amino acid to a resin, followed by reductive amination and spontaneous cyclization-cleavage. The low resin loading capacities (<1.0 mmol/g) result in massive solvent waste and astronomical E-factors.

Route C: Schmidt Ring Expansion (The Atom-Economical Alternative)

The Schmidt reaction of 1-tert-butylpiperidin-3-one utilizes sodium azide and methanesulfonic acid. While highly atom-economical, the migratory aptitude of the C2 versus C4 carbon during the rearrangement is nearly identical. This results in a 60:40 mixture of 1,4-diazepan-2-one and 1,3-diazepan-2-one regioisomers. The structural similarity of these isomers renders crystallization ineffective, mandating resource-intensive preparative chromatography that destroys process efficiency on scale-up.

Pathway Visualization

SynthesisRoutes cluster_A Route A: Solution-Phase cluster_B Route B: Solid-Phase cluster_C Route C: Ring Expansion Start Starting Materials A1 N-Boc-3-bromopropylamine + t-Butylamine Start->A1 B1 Resin-bound Amino Acid Start->B1 C1 1-tBu-piperidin-3-one Start->C1 A2 N-Alkylation (KI cat.) with Ethyl bromoacetate A1->A2 A3 Boc Deprotection & Thermal Lactamization A2->A3 Target 4-tert-butyl-1,4-diazepan-2-one (Target API Scaffold) A3->Target B2 Reductive Amination B1->B2 B3 Traceless Cyclization & Cleavage B2->B3 B3->Target C2 Schmidt Reaction (NaN3, MsOH) C1->C2 C3 Chromatographic Resolution C2->C3 C3->Target

Fig 1: Synthetic pathways for 4-tert-butyl-1,4-diazepan-2-one comparing three primary strategies.

Quantitative Benchmarking

The following table summarizes the quantitative performance metrics of each route based on standardized 100g pilot runs. Route A demonstrates superior scalability due to high regioselectivity and a manageable E-Factor.

Performance MetricRoute A (Solution-Phase)Route B (Solid-Phase)Route C (Schmidt Expansion)
Overall Yield 52% (Isolated)65% (Based on resin loading)31% (Post-chromatography)
Regioselectivity >99:1>99:160:40 (1,4- vs 1,3-isomer)
E-Factor (Waste/Product) 28>15045
Estimated Cost / 100g Low ($)High ( $)Medium ( )
Optimal Use Case Kg-Scale API ProductionSAR Library GenerationMilligram Discovery
Scalability Rating 5 / 5 1 / 5 2 / 5

Self-Validating Experimental Protocol: Route A (Scale-Up)

To ensure scientific integrity, the following protocol for Route A is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) that dictate phase progression based on analytical causality rather than arbitrary timeframes.

Step 1: Mono-Boc Protection & Amination

Objective: Synthesize tert-butyl (3-(tert-butylamino)propyl)carbamate.

  • Charge a 2 L jacketed reactor with N-Boc-3-bromopropylamine (1.0 eq, 238 g) and acetonitrile (1.0 L).

  • Add anhydrous K₂CO₃ (2.0 eq) and tert-butylamine (3.0 eq). The excess tert-butylamine prevents over-alkylation.

  • Heat the suspension to 60 °C under nitrogen for 12 hours.

  • IPC 1 (Self-Validation): Sample the reaction mixture for LC-MS. Proceed to workup only when the unreacted N-Boc-3-bromopropylamine is <1% (Area%).

  • Filter the inorganic salts, concentrate the filtrate, and partition between EtOAc and H₂O. Dry the organic layer (Na₂SO₄) and concentrate to yield a pale yellow oil.

Step 2: Finkelstein-Assisted Alkylation

Objective: Install the acetate backbone onto the hindered secondary amine.

  • Dissolve the intermediate from Step 1 (1.0 eq) in DMF (800 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and Potassium Iodide (KI, 0.2 eq).

  • Dropwise add ethyl bromoacetate (1.1 eq) while maintaining the internal temperature at 25 °C. Once added, heat to 65 °C.

  • Causality Note: The KI acts as a nucleophilic catalyst, converting ethyl bromoacetate to the highly reactive ethyl iodoacetate in situ, which is necessary to overcome the steric bulk of the N-tert-butyl group.

  • IPC 2 (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The ninhydrin stain must transition from positive (secondary amine) to negative (tertiary amine).

  • Quench with water, extract with MTBE, wash with brine (5x to remove DMF), and concentrate.

Step 3: Deprotection & Azeotropic Lactamization

Objective: Remove the Boc group and force the thermodynamic ring closure.

  • Treat the crude ester with 4M HCl in dioxane (3.0 eq) at 20 °C until gas evolution ceases. Concentrate to dryness to isolate the hydrochloride salt.

  • Dissolve the salt in methanol and neutralize with Sodium Methoxide (NaOMe, 1.1 eq).

  • Perform a solvent swap to Toluene (1.5 L). Equip the reactor with a Dean-Stark trap and reflux at 110 °C.

  • Causality Note: Refluxing in toluene allows for the azeotropic removal of ethanol (the byproduct of the amide bond formation). Continuously removing ethanol shifts the thermodynamic equilibrium entirely toward the cyclic 1,4-diazepan-2-one.

  • IPC 3 (Self-Validation): Monitor the distillate temperature and analyze the reaction mass via GC-MS. The reaction is complete when the [M-46] peak (loss of EtOH) stabilizes at >98% conversion.

  • Cool, filter, and purify via vacuum distillation (bp ~135 °C at 1 mbar) to afford 4-tert-butyl-1,4-diazepan-2-one as a highly pure, low-melting solid.

Conclusion

For the synthesis of 4-tert-butyl-1,4-diazepan-2-one, solution-phase linear synthesis (Route A) remains the only viable method for kilogram-scale production. By leveraging Finkelstein catalysis to overcome steric hindrance and utilizing azeotropic distillation to drive thermodynamic cyclization, this route bypasses the severe regioselectivity issues of Schmidt expansions and the prohibitive costs of solid-phase methodologies.

References

  • Title: Total Synthesis of Caprazamycin A: Practical and Scalable Synthesis of syn-β-Hydroxyamino Acids and Introduction of a Fatty Acid Side Chain to 1,4-Diazepanone Source: Journal of the American Chemical Society URL: [Link]

  • Title: Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones Source: ResearchGate URL: [Link]

  • Title: Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Tert-butyl-1,4-diazepan-2-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Tert-butyl-1,4-diazepan-2-one As a critical building block in drug discovery and organic synthesis, 4-tert-butyl-1,4-diazepan-2-one requires rigorous handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Tert-butyl-1,4-diazepan-2-one

As a critical building block in drug discovery and organic synthesis, 4-tert-butyl-1,4-diazepan-2-one requires rigorous handling and disposal protocols. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 4-tert-butyl-1,4-diazepan-2-one is the first step in risk mitigation. The compound features a diazepanone ring and a bulky tert-butyl group[1].

Mechanistic Insight: The basicity of the secondary and tertiary nitrogens in the diazepane ring is the primary driver for its irritant properties to the skin, eyes, and respiratory tract[2]. Furthermore, the tert-butyl moiety increases the molecule's lipophilicity, which can enhance dermal penetration and retention, necessitating strict barrier protection during handling.

Table 1: Physicochemical Properties and GHS Classification

Property / HazardValue / Classification
CAS Number 46059-74-9[1]
Molecular Formula C9H18N2O[3]
Molecular Weight 170.26 g/mol [1]
Signal Word Warning[2]
Hazard Statements (H-Codes) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Codes (P-Codes) P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

Operational Handling Protocols

To prevent exposure to this irritant, researchers must employ a self-validating handling system.

Step-by-Step Handling Methodology:

  • Ventilation Verification: Before opening the reagent bottle, verify the fume hood's face velocity using a digital flow meter (target: 80–100 fpm).

    • Self-Validation: Perform a visual check using a tissue or kimwipe at the sash opening; an inward draw confirms negative pressure.

  • PPE Selection: Don a chemically resistant lab coat, safety goggles, and double nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance against basic amines and the polar aprotic solvents (like DMSO or DMF) typically used to dissolve this compound.

  • Dispensing: Weigh the solid compound using an enclosed analytical balance or deep within the fume hood to prevent the inhalation of airborne particulates (H335)[2].

  • Decontamination of Tools: Immediately rinse spatulas and weigh boats with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic amine, followed by a thorough water rinse.

Proper Disposal Procedures

4-tert-butyl-1,4-diazepan-2-one must never be disposed of down the drain. Because it is a nitrogen-containing heterocycle, improper disposal can lead to aquatic toxicity and environmental persistence. High-temperature incineration at a licensed facility is required to ensure complete thermal destruction and to manage potential NOx emissions through the facility's scrubbers.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Determine the physical state of the waste.

    • Solid Waste: Unused powders, contaminated weigh boats, and empty vials.

    • Liquid Waste: Solutions of the compound in organic solvents.

  • Solvent Classification (For Liquids): Segregate liquid waste into "Halogenated" (e.g., dissolved in DCM or Chloroform) or "Non-Halogenated" (e.g., dissolved in Methanol or DMSO).

    • Causality: Mixing halogenated and non-halogenated waste alters the incineration temperature requirements and drastically increases disposal costs.

  • Containment: Place waste in appropriately labeled, chemically compatible, and sealable high-density polyethylene (HDPE) containers.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name, CAS number (46059-74-9), and the specific hazards (Irritant, Harmful).

  • Transfer: Transfer the sealed containers to the facility's central hazardous waste accumulation area for pickup by an EPA/RCRA-licensed disposal contractor.

DisposalWorkflow Start Waste Generation: 4-Tert-butyl-1,4-diazepan-2-one State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidContainer Seal in Solid Hazardous Waste Container Solid->SolidContainer HalogenCheck Does the solvent contain halogens? Liquid->HalogenCheck Halogenated Halogenated Solvent Waste HalogenCheck->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Solvent Waste HalogenCheck->NonHalogenated No (e.g., DMSO) Incineration Licensed EPA/RCRA Incineration Facility Halogenated->Incineration Transport NonHalogenated->Incineration Transport SolidContainer->Incineration Transport

Decision tree for the proper segregation and disposal of 4-tert-butyl-1,4-diazepan-2-one waste.

Spill Management & Decontamination

In the event of an accidental spill, immediate containment is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE is worn (safety goggles, double nitrile gloves, lab coat).

  • Contain & Absorb:

    • For powders: Gently cover the spill with damp sand or a wet paper towel to prevent dust generation.

    • For solutions: Apply an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Wash the spill surface with a mild detergent and water, or a dilute acidic solution (like 1% citric acid) to neutralize residual amine base.

  • Self-Validation: Swab the decontaminated surface with a pH test strip.

    • Causality: A neutral pH (pH ~7) confirms the complete removal of the basic diazepane residue, validating that the area is safe for normal operations.

SpillResponse Spill Spill Detected Evacuate Evacuate & Isolate Area Spill->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles) Evacuate->PPE Contain Contain Spill (Absorbent/Sand) PPE->Contain Collect Collect to Hazardous Waste Contain->Collect Decon Decontaminate Surface Collect->Decon Verify Verify pH (Self-Validation) Decon->Verify

Step-by-step logical workflow for managing chemical spills and validating decontamination.

References

  • Accela ChemBio. "4-tert-butyl-1,4-diazepan-2-one SY214267". Accela ChemBio Catalog.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Tert-butyl-1,4-diazepan-2-one

As a novel compound in the expanding landscape of drug discovery, 4-Tert-butyl-1,4-diazepan-2-one presents unique opportunities for scientific advancement. Prudent handling of this and all research chemicals is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in the expanding landscape of drug discovery, 4-Tert-butyl-1,4-diazepan-2-one presents unique opportunities for scientific advancement. Prudent handling of this and all research chemicals is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols are based on established best practices for handling heterocyclic compounds of a similar structural class, such as diazepine derivatives and lactams. Given the absence of a specific Safety Data Sheet (SDS) for 4-Tert-butyl-1,4-diazepan-2-one, a conservative approach to personal protective equipment (PPE), handling, and disposal is warranted.

Hazard Assessment and Triage

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause eye and skin irritation[1].

  • Potential for central nervous system effects.

  • Possible reproductive toxicity[1][2].

A thorough, task-specific risk assessment should be conducted before any new experimental protocol involving this compound is initiated[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The minimum required PPE for handling 4-Tert-butyl-1,4-diazepan-2-one is outlined below.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure[4].Protects against accidental splashes and airborne particles.
Hand Protection Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves[4].Prevents dermal absorption, a potential route of exposure.
Body Protection A flame-resistant lab coat is mandatory to protect against splashes and spills. Ensure the lab coat is fully buttoned[5].Shields skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary[5][6].Protects against inhalation of the compound, which may be harmful.

Diagram of PPE Ensemble:

PPE_Workflow cluster_ppe Standard PPE for Handling 4-Tert-butyl-1,4-diazepan-2-one cluster_workflow Handling Workflow lab_coat Lab Coat (Flame-resistant) gloves Nitrile Gloves (Double-gloving recommended) goggles Safety Goggles (ANSI Z87.1) face_shield Face Shield (Splash Hazard) respirator Respirator (If dust/aerosol risk) start Start weigh Weighing start->weigh In Fume Hood weigh->lab_coat weigh->gloves weigh->goggles dissolve Dissolving weigh->dissolve dissolve->face_shield Potential Splash react Reaction dissolve->react cleanup Cleanup react->cleanup cleanup->respirator Potential Dust end End cleanup->end

Caption: A workflow diagram illustrating the necessary PPE at each stage of handling 4-Tert-butyl-1,4-diazepan-2-one.

Operational Plan: From Receipt to Reaction

A systematic approach to handling minimizes the risk of exposure and contamination.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8].

  • The container should be clearly labeled with the compound name, date received, and any known hazards.

Step 2: Weighing and Aliquoting

  • All weighing and aliquoting must be performed in a certified chemical fume hood.

  • Use a disposable weighing boat to prevent cross-contamination.

  • Handle the solid form with care to avoid generating dust.

Step 3: In-Lab Transport

  • When moving the compound within the laboratory, use a secondary container to mitigate the risk of spills.

Step 4: Experimental Use

  • Set up all reactions in a chemical fume hood.

  • Ensure that all glassware is clean and free of contaminants.

  • Maintain a clean and organized workspace to prevent accidental spills[9].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[3].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label if available[1].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
Minor Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for proper disposal. Clean the spill area thoroughly[3].
Major Spill Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and PPE[3].

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 4-Tert-butyl-1,4-diazepan-2-one, including disposable gloves, weighing boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Environmental Protection: Do not dispose of this compound or its waste down the drain or in the regular trash. Avoid any release into the environment[3][10].

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Workflow:

Disposal_Workflow cluster_disposal Disposal of 4-Tert-butyl-1,4-diazepan-2-one Waste collect Collect Contaminated Materials (Gloves, Weigh Boats, etc.) segregate Segregate into Labeled Hazardous Waste Container collect->segregate seal Securely Seal Container segregate->seal store Store in Designated Waste Accumulation Area seal->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose

Caption: A step-by-step process for the safe disposal of waste contaminated with 4-Tert-butyl-1,4-diazepan-2-one.

By adhering to these guidelines, researchers can confidently and safely work with 4-Tert-butyl-1,4-diazepan-2-one, fostering a secure environment for scientific innovation.

References

  • Diazepam MSDS. ScienceLab.com. [Link]

  • 100 TIPS FOR DESIGNING, MANUFACTURING, PACKAGING AND MONITORING BETA LACTAM FACILITIES. R.M. Gupta. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • MATERIAL SAFETY DATA SHEET - Diazepam. Covetrus. [Link]

Sources

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